molecular formula C7H14N2O B8751867 4-Isopropylpiperazin-2-one

4-Isopropylpiperazin-2-one

Cat. No.: B8751867
M. Wt: 142.20 g/mol
InChI Key: DBVKYEXSUFWIJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Isopropylpiperazin-2-one (CAS 155595-75-8) is a nitrogen-containing heterocyclic compound of significant interest in medicinal chemistry and anticancer research. As a derivative of the piperazin-2-one scaffold, it serves as a versatile building block for the development of novel bioactive molecules . Nitrogen-based heterocycles like piperazin-2-one are privileged structures in drug design, known for their ability to interact with diverse biological targets through mechanisms such as hydrogen bonding, which allows them to fit effectively into enzyme pockets . This compound is part of a class of structures being investigated for their cytotoxic and antiproliferative properties. Research into similar piperazin-2-one-based compounds has demonstrated promising activity against a variety of cancer cell lines, with some derivatives shown to induce apoptosis and increase caspase 3/7 activity . The piperazine moiety is a common feature in many FDA-approved therapeutic agents, underscoring its fundamental value in pharmaceutical development . 4-Isopropylpiperazin-2-one is supplied for research purposes exclusively. It is strictly for laboratory use and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

4-propan-2-ylpiperazin-2-one

InChI

InChI=1S/C7H14N2O/c1-6(2)9-4-3-8-7(10)5-9/h6H,3-5H2,1-2H3,(H,8,10)

InChI Key

DBVKYEXSUFWIJB-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCNC(=O)C1

Origin of Product

United States

Foundational & Exploratory

Solubility of 4-isopropylpiperazin-2-one in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility Profile of 4-isopropylpiperazin-2-one in Organic Solvents

Executive Summary

This technical guide provides a comprehensive analysis of the solubility of 4-isopropylpiperazin-2-one, a heterocyclic compound of interest in pharmaceutical research and development. In the absence of extensive, publicly available quantitative solubility data for this specific molecule, this document establishes a scientifically-grounded, inferred solubility profile based on first principles of chemical structure, polarity, and intermolecular forces. The core of this guide is a detailed exposition of the theoretical underpinnings of solubility, followed by a robust, step-by-step experimental protocol for the accurate determination of thermodynamic solubility using the gold-standard shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for quantification. This paper is designed to equip researchers, chemists, and drug development professionals with both the predictive framework and the practical methodology required to assess and utilize the solubility characteristics of 4-isopropylpiperazin-2-one and structurally related compounds in a laboratory setting.

Introduction: Understanding 4-isopropylpiperazin-2-one

4-isopropylpiperazin-2-one is a derivative of piperazinone, a six-membered heterocyclic ring containing two nitrogen atoms and a ketone group. The structure is characterized by an isopropyl group attached to the nitrogen at the 4-position. Piperazine and its derivatives are ubiquitous scaffolds in medicinal chemistry, valued for their physicochemical and pharmacological properties.[1] The solubility of such compounds is a critical parameter that governs their behavior in various stages of drug development, from synthesis and purification to formulation and bioavailability.[2][3] An accurate understanding of how 4-isopropylpiperazin-2-one interacts with different organic solvents is fundamental to its application.

The molecular structure of 4-isopropylpiperazin-2-one contains distinct regions that dictate its solubility behavior. These include a polar lactam moiety, a basic tertiary amine, and a non-polar isopropyl substituent. The interplay between these groups determines the molecule's affinity for solvents of varying polarity.

Caption: Key functional groups of 4-isopropylpiperazin-2-one.

Theoretical Principles of Solubility

The solubility of a solid solute in a liquid solvent is a thermodynamic equilibrium process. The empirical principle of "like dissolves like" provides a foundational framework for prediction. This means that solutes tend to dissolve in solvents with similar polarity and intermolecular force characteristics.

  • Polarity and Hydrogen Bonding: The piperazin-2-one core contains a secondary amide (a lactam). The N-H group can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) and the tertiary amine nitrogen are effective hydrogen bond acceptors.[1] This structure confers significant polarity to the molecule, suggesting favorable interactions with polar solvents. Piperazine itself is known to be highly soluble in polar media like water and ethanol.[4]

  • Non-Polar Contributions: The isopropyl group is a bulky, non-polar alkyl substituent. This feature introduces hydrophobic character, which enhances interactions with non-polar or less polar solvents through van der Waals forces.

  • The Balance of Forces: The overall solubility in a specific solvent depends on the energetic balance between solute-solute interactions (crystal lattice energy), solvent-solvent interactions, and solute-solvent interactions. For dissolution to occur, the energy gained from solute-solvent interactions must overcome the energy required to break the solute's crystal lattice and the solvent's intermolecular forces.

Inferred Solubility Profile

Based on the structural analysis, we can infer a qualitative solubility profile for 4-isopropylpiperazin-2-one. This profile serves as a predictive starting point for experimental work.

Solvent ClassExample SolventsInferred SolubilityRationale
Polar Protic Water, Methanol, EthanolHigh to Medium The ability to both donate and accept hydrogen bonds allows for strong interactions with protic solvents. The non-polar isopropyl group may slightly reduce solubility compared to unsubstituted piperazinone.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), N,N-Dimethylformamide (DMF)High These solvents are strong hydrogen bond acceptors and can interact favorably with the lactam N-H. Their polarity effectively solvates the polar regions of the molecule.
Medium Polarity Dichloromethane (DCM), Ethyl AcetateMedium to Low These solvents have moderate dipole moments. Solubility will be dependent on the balance between the polar ring and the non-polar isopropyl group.
Non-Polar Hexanes, TolueneLow to Very Low The dominant polar character of the piperazinone ring is incompatible with non-polar solvents. Favorable solute-solvent interactions are minimal and insufficient to overcome the solute's crystal lattice energy.

Experimental Determination of Thermodynamic Solubility

To move beyond inference to quantitative data, a rigorous experimental protocol is necessary. The equilibrium shake-flask method is the definitive technique for determining thermodynamic solubility.[5][6]

The Shake-Flask Method: A Self-Validating Protocol

This protocol is designed to ensure that a true equilibrium is reached and accurately measured.

Principle: An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to reach equilibrium. The resulting saturated solution is then filtered to remove undissolved solid, and the concentration of the solute in the clear filtrate is determined analytically.

Step-by-Step Methodology:

  • Preparation: Add an excess of crystalline 4-isopropylpiperazin-2-one to a series of vials, each containing a precise volume of a selected organic solvent.

    • Expert Insight: "Excess" is critical; there must be visible solid material remaining at the end of the experiment to confirm that the solution is saturated. A starting point is to add 2-3 times the estimated amount needed for saturation.

  • Equilibration: Seal the vials tightly and place them in an incubator shaker or on a rotating wheel set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period.

    • Expert Insight: The time to reach equilibrium can vary. A common practice is to agitate for 24 to 48 hours. To validate that equilibrium has been reached, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration no longer increases.[5]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours. This allows the excess solid to settle, preventing filter clogging.

  • Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Attach a syringe filter (e.g., 0.22 µm PTFE for organic solvents) and discard the first portion of the filtrate to saturate the filter material and avoid adsorption effects. Collect the clear, particle-free filtrate into a clean vial.

  • Dilution & Analysis: Accurately dilute a known volume of the filtrate with a suitable mobile phase or solvent to bring the concentration within the quantifiable range of the analytical instrument. Analyze the sample to determine the solute concentration.

Analytical Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is a precise and widely used technique for quantifying the concentration of dissolved solutes.

Methodology:

  • Standard Preparation: Prepare a stock solution of 4-isopropylpiperazin-2-one of a known high concentration in a suitable solvent (e.g., acetonitrile or methanol). Perform a series of serial dilutions to create at least five calibration standards of known, decreasing concentrations.

  • Calibration Curve: Inject the calibration standards into the HPLC system. Plot the detector response (e.g., peak area from a UV detector) against the known concentration of each standard. Perform a linear regression to generate a calibration curve.

    • Trustworthiness: The correlation coefficient (R²) of the curve must be >0.995 to ensure the linearity and reliability of the assay.

  • Sample Analysis: Inject the diluted filtrate sample from the shake-flask experiment into the HPLC system under the same conditions used for the standards.

  • Concentration Calculation: Using the peak area obtained from the sample and the equation of the line from the calibration curve (y = mx + c), calculate the concentration of the diluted sample. Multiply this value by the dilution factor to determine the final solubility concentration in the original saturated solution.

cluster_protocol Solubility Determination Workflow cluster_hplc HPLC Quantification prep 1. Preparation Add excess solid to solvent equil 2. Equilibration Agitate at constant T (e.g., 24-48h) prep->equil settle 3. Phase Separation Let solids settle equil->settle filter 4. Filtration Collect clear supernatant (0.22 µm filter) settle->filter analyze 5b. Analyze Filtered Sample filter->analyze calib 5a. Create Calibration Curve from known standards calc 6. Calculate Solubility (Peak Area vs. Curve) x Dilution Factor calib->calc analyze->calc

Caption: Experimental workflow for solubility determination.

Key Factors Influencing Solubility

Beyond the choice of solvent, other parameters can significantly affect solubility measurements and must be controlled.

  • Temperature: Solubility is temperature-dependent. For most solids, solubility increases with temperature as the dissolution process is often endothermic. It is crucial to report the temperature at which any solubility value is determined.[2]

  • pH: As a compound with a basic nitrogen atom, the solubility of 4-isopropylpiperazin-2-one in aqueous or protic solvents will be pH-dependent. In acidic conditions, the tertiary amine can become protonated, forming a salt that is typically much more soluble than the neutral free base.[]

  • Solid-State Form (Polymorphism): The crystalline form of the solute impacts its lattice energy. Different polymorphs or the amorphous state of the same compound can exhibit different thermodynamic solubilities.[6] Characterizing the solid form before and after the experiment is a key component of rigorous studies.

Conclusion

While specific quantitative data for the solubility of 4-isopropylpiperazin-2-one in organic solvents is not widely published, a reliable qualitative profile can be inferred from its molecular structure. The presence of both polar (lactam, tertiary amine) and non-polar (isopropyl) functionalities suggests high solubility in polar aprotic solvents like DMSO, good to medium solubility in polar protic solvents like alcohols, and poor solubility in non-polar hydrocarbon solvents. For drug development professionals and researchers requiring precise quantitative data, this guide provides a definitive, self-validating protocol using the shake-flask method with HPLC quantification. Adherence to this methodology will ensure the generation of accurate and reproducible solubility data, which is essential for informed decision-making in synthesis, purification, and formulation development.

References

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • PubMed. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • PubChem - NIH. 1-Isopropylpiperazine | C7H16N2 | CID 78013. [Link]

  • ResearchGate. (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

  • MDPI. Hydrogen-Bonding Motifs in Piperazinediium Salts. [Link]

  • Google Patents.
  • ResearchGate. Solubility Behaviors and Correlations of Common Organic Solvents. [Link]

  • Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

  • Jain, C. R., & Patil, R. D. (2023). SOLUBILITY ENHANCEMENT AND ANALYTICAL TECHNIQUES: A COMPREHENSIVE REVIEW ON IMPROVING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS WITH EMPHASIS ON HPLC. International Journal of Pharmaceutical Sciences and Research, 14(1), 1-15. [Link]

  • University of Calgary. Solubility of Organic Compounds. [Link]

  • American Pharmaceutical Review. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]

Sources

An In-Depth Technical Guide to 4-Substituted Piperazin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperazin-2-one scaffold is a privileged heterocyclic motif in modern medicinal chemistry, serving as a cornerstone in the design of a multitude of biologically active agents.[1][2] Its unique structural features, including a six-membered ring with two nitrogen atoms in a 1,4-relationship and a lactam functionality, provide a versatile framework for chemical modification.[3] This guide focuses specifically on 4-substituted piperazin-2-one derivatives, exploring the profound impact of substitution at the N4-position on the physicochemical properties, pharmacokinetic profiles, and pharmacological activities of these compounds. We will delve into the synthetic strategies employed for their creation, analyze their diverse biological targets, and present detailed structure-activity relationships. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of molecules.

The Piperazin-2-one Core: A Privileged Scaffold

The piperazin-2-one ring system can be viewed as a constrained dipeptide mimic, which often facilitates interactions with biological targets such as enzymes and receptors.[4] The presence of two nitrogen atoms allows for the modulation of key properties like basicity, polarity, and hydrogen bonding capacity, which are critical for drug-target interactions and overall pharmacokinetic behavior.[3] The lactam moiety introduces a rigid, planar amide bond, which can orient substituents in a well-defined three-dimensional space. The N4-position, in particular, represents a key vector for diversification, allowing for the introduction of a wide range of substituents that can profoundly influence the molecule's biological profile.

The Critical Role of N4-Substitution in Modulating Biological Activity

The substituent at the N4-position of the piperazin-2-one ring is a primary determinant of the compound's pharmacological activity and selectivity. By strategically modifying this position, medicinal chemists can fine-tune the molecule's properties to achieve desired therapeutic effects.

  • Impact on Physicochemical Properties: The nature of the N4-substituent directly influences lipophilicity, solubility, and pKa. For instance, the introduction of basic amines can enhance aqueous solubility, while bulky aromatic groups can increase lipophilicity, potentially improving membrane permeability and blood-brain barrier penetration.[5]

  • Direct Target Engagement: The N4-substituent often plays a direct role in binding to the target protein. It can occupy hydrophobic pockets, form hydrogen bonds, or engage in electrostatic interactions within the active site.

  • Pharmacokinetic Optimization: Modification at the N4-position is a common strategy to optimize absorption, distribution, metabolism, and excretion (ADME) properties. For example, introducing metabolically stable groups can prolong the half-life of a drug candidate.

The strategic importance of the N4-position is underscored by the wide range of biological activities exhibited by its derivatives, including anticancer, anticoagulant, and central nervous system (CNS) effects.[6][7][8]

Synthetic Strategies for 4-Substituted Piperazin-2-one Derivatives

The construction of the 4-substituted piperazin-2-one core and the introduction of diversity at the N4-position can be achieved through several synthetic routes. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.

Cyclization Strategies to Form the Piperazin-2-one Ring

A common approach involves the cyclization of a linear precursor already containing the prospective N4-substituent.

  • Intramolecular Cyclization of N-substituted Ethylenediamines: This is a foundational method where an N-substituted ethylenediamine is reacted with an α-haloacetyl halide or a related two-carbon electrophile. The N4-substituent is thereby installed at the beginning of the synthetic sequence. A patent for chiral piperazinone derivatives describes a method involving the reductive amination of a protected aminoacetaldehyde with an amino acid ester, followed by deprotection and cyclization.[9] This method is advantageous for producing enantiomerically pure products.

Post-Cyclization N4-Functionalization

Alternatively, an unsubstituted or N1-protected piperazin-2-one can be synthesized first, followed by the introduction of the N4-substituent. This approach is highly modular and amenable to the rapid generation of compound libraries.

  • Reductive Amination: This is a powerful and widely used method for introducing a variety of alkyl and arylmethyl groups at the N4-position. The reaction involves the condensation of the piperazin-2-one nitrogen with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ. Common reducing agents include sodium triacetoxyborohydride and sodium cyanoborohydride.[10][11]

  • Buchwald-Hartwig and Ullmann Couplings: For the synthesis of N4-aryl derivatives, palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Ullmann condensation are the methods of choice.[12][13] These cross-coupling reactions enable the formation of a C-N bond between the piperazin-2-one nitrogen and an aryl halide or triflate.

  • Nucleophilic Substitution: The N4-nitrogen can act as a nucleophile to displace leaving groups from alkyl halides or activated alcohols (e.g., mesylates, tosylates), providing a straightforward route to N4-alkylated derivatives.[10]

Below is a generalized workflow for the synthesis of 4-substituted piperazin-2-one derivatives via post-cyclization functionalization.

G cluster_0 Core Synthesis cluster_1 N4-Functionalization Start Ethylenediamine + Chloroacetyl Chloride Core Piperazin-2-one Start->Core RA Reductive Amination (e.g., NaBH(OAc)3) Core->RA BHC Buchwald-Hartwig Coupling (Pd-cat.) Core->BHC SN2 Nucleophilic Substitution Core->SN2 Aldehyde Aldehyde/Ketone Aldehyde->RA Product 4-Substituted Piperazin-2-one Derivative RA->Product N-Alkyl/Arylmethyl ArylHalide Aryl Halide ArylHalide->BHC BHC->Product N-Aryl AlkylHalide Alkyl Halide AlkylHalide->SN2 SN2->Product N-Alkyl

Caption: General synthetic workflows for N4-functionalization.

Biological Activities and Therapeutic Targets

4-Substituted piperazin-2-one derivatives have been investigated for a wide array of therapeutic applications, demonstrating their versatility as pharmacophores. The specific biological activity is highly dependent on the nature of the N4-substituent.

Therapeutic AreaTarget/Mechanism of ActionN4-Substituent Class Examples
Oncology Enzyme inhibition (e.g., kinases, topoisomerases), disruption of cell cycle.[6]Substituted benzyl, heterocyclic moieties.[14][15]
Thrombosis Inhibition of coagulation factors, particularly Factor Xa (FXa) and Factor XIa (FXIa).[7][16]Arylsulfonyl groups, substituted piperidinyl moieties.[7][17]
CNS Disorders Modulation of neurotransmitter receptors (e.g., serotonin, dopamine), enzyme inhibition.[8][18]Aryl, heteroaryl, and complex benzyl groups.[5]
Infectious Diseases Antiviral, antibacterial, antifungal activities.[19][20]Varied, including cinnoline and other heterocyclic systems.[21][22]
Case Study: Factor Xa and XIa Inhibitors for Anticoagulation

A significant area of research for piperazin-2-one derivatives has been in the development of novel anticoagulants. Factor Xa and Factor XIa are serine proteases that play crucial roles in the blood coagulation cascade.[7][16] Their inhibition is a key strategy for the prevention and treatment of thrombotic diseases.

  • Factor Xa Inhibition: Researchers have successfully designed 1-arylsulfonyl-3-piperazinone derivatives as potent and selective FXa inhibitors.[7] In these compounds, the 4-position is typically substituted with a group designed to interact with the S4 pocket of the enzyme, often containing a basic moiety to mimic the natural substrate. For example, compound M55113 features a [[1-(4-pyridinyl)-4-piperidinyl]methyl] group at the N4-position, which is crucial for its high affinity (IC50 = 0.06 µM) and selectivity.[7]

  • Factor XIa Inhibition: More recently, there has been growing interest in targeting Factor XIa, as its inhibition may offer a safer anticoagulant profile with a lower risk of bleeding compared to FXa inhibitors.[16] Piperazinone-based scaffolds are being explored for this target as well, with the N4-substituent being key to achieving potency and selectivity.[23]

The interaction of these inhibitors with their target enzymes often involves a combination of hydrophobic interactions, hydrogen bonding, and electrostatic interactions, with the N4-substituent playing a pivotal role in anchoring the molecule within the enzyme's active site.

G cluster_pathway Coagulation Cascade cluster_inhibitors Inhibitor Action FXI Factor XI FXIa Factor XIa FXI->FXIa FIXa Factor IXa FXIa->FIXa activates FIX Factor IX FXa Factor Xa FIXa->FXa activates FX Factor X Thrombin Thrombin FXa->Thrombin activates Prothrombin Prothrombin Fibrin Fibrin (Clot) Thrombin->Fibrin activates Fibrinogen Fibrinogen Inhibitor_XIa 4-Substituted Piperazin-2-one (FXIa Inhibitor) Inhibitor_XIa->FXIa inhibits Inhibitor_Xa 4-Substituted Piperazin-2-one (FXa Inhibitor) Inhibitor_Xa->FXa inhibits

Caption: Inhibition of the coagulation cascade by piperazin-2-ones.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the N4-substituent has yielded crucial insights into the structure-activity relationships of piperazin-2-one derivatives.

  • Aromatic vs. Aliphatic Substituents: The choice between an aromatic and an aliphatic substituent at N4 can dramatically alter the biological activity. For instance, in the context of CNS-active agents, N4-arylpiperazines are common motifs for interacting with G-protein coupled receptors.[5][18]

  • Influence of Steric Bulk: The size and shape of the N4-substituent are critical. In enzyme inhibitors, a bulky substituent may be required to fill a large hydrophobic pocket, while in other cases, a smaller group may be necessary to avoid steric clashes.

  • Role of Basic/Acidic Groups: The incorporation of ionizable groups at the N4-position can be used to modulate solubility and to form key salt-bridge interactions with amino acid residues (e.g., aspartate, glutamate) in the target protein. This is a common strategy in the design of FXa inhibitors.[7]

The general principle of SAR in this class of compounds is that the piperazin-2-one core acts as a central scaffold, while the N4-substituent is the primary "warhead" that dictates target specificity and potency.

Detailed Experimental Protocol: Synthesis of an N4-Arylmethyl Piperazin-2-one via Reductive Amination

This protocol describes a representative procedure for the synthesis of a 4-substituted piperazin-2-one derivative using reductive amination.

Objective: To synthesize 4-(4-fluorobenzyl)piperazin-2-one.

Materials:

  • Piperazin-2-one (1.0 eq)

  • 4-Fluorobenzaldehyde (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Glacial Acetic Acid (catalytic amount, optional)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexanes)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add piperazin-2-one (1.0 eq) and the chosen solvent (DCE or THF, to make a ~0.1 M solution).

  • Aldehyde Addition: Add 4-fluorobenzaldehyde (1.1 eq) to the suspension. If the starting material is not fully soluble, it will typically dissolve as the reaction proceeds. A catalytic amount of acetic acid can be added to facilitate iminium ion formation.

  • Reductant Addition: Stir the mixture at room temperature for 20-30 minutes. Then, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes. Caution: The addition may be slightly exothermic and may cause gas evolution.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting piperazin-2-one is consumed (typically 2-16 hours).

  • Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution. Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system to afford the pure 4-(4-fluorobenzyl)piperazin-2-one.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Future Perspectives and Challenges

The 4-substituted piperazin-2-one scaffold remains a highly attractive starting point for drug discovery campaigns. Future efforts will likely focus on:

  • Exploring New Chemical Space: The development of novel synthetic methods to introduce previously inaccessible N4-substituents will open up new avenues for discovery.[1][24]

  • Targeting Novel Biological Pathways: As our understanding of disease biology evolves, these derivatives will be applied to new and challenging targets.

  • Improving Drug-like Properties: A continued focus on optimizing the ADME properties of these compounds will be crucial for translating potent molecules into successful clinical candidates.

  • Chiral Synthesis: The development of more efficient and scalable methods for the asymmetric synthesis of chiral piperazin-2-ones will be important, as stereochemistry often plays a critical role in biological activity.[9]

The primary challenge lies in achieving target selectivity. Given the scaffold's ability to interact with a wide range of biological targets, meticulous SAR studies are required to minimize off-target effects and ensure a favorable safety profile.

Conclusion

4-Substituted piperazin-2-one derivatives represent a versatile and powerful class of molecules in medicinal chemistry. The N4-position serves as a critical handle for modulating physicochemical properties, directing target engagement, and optimizing pharmacokinetic profiles. Through a diverse array of synthetic strategies, researchers can access a vast chemical space, leading to the discovery of potent and selective agents against a wide range of diseases, from thrombosis to cancer and CNS disorders. A deep understanding of the synthetic methodologies and structure-activity relationships governing this scaffold is essential for any scientist or researcher working in the field of modern drug discovery and development.

References

  • Synthesis of Piperazin-2-ones. Thieme Chemistry. Available at: [Link]

  • Yamashita, T., Hatamoto, E., Takenaka, H., Kojima, Y., Inoue, Y., Gemba, M., & Yasuda, M. (1996). Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives. Chemical & Pharmaceutical Bulletin, 44(4), 856-859. Available at: [Link]

  • Synthesis method of chiral piperazinone derivative. Google Patents (CN108129404B).
  • A Mini Review on Piperizine Derivatives and their Biological Activity. Journal of Emerging Technologies and Innovative Research (JETIR). Available at: [Link]

  • Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution | Request PDF. ResearchGate. Available at: [Link]

  • Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. PubMed Central. Available at: [Link]

  • Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Preprints.org. Available at: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Available at: [Link]

  • Synthesis of piperazines. Organic Chemistry Portal. Available at: [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review. Available at: [Link]

  • Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Thieme Connect. Available at: [Link]

  • Synthesis and biological activity of some 3-(4-(substituted)-piperazin-1-yl)cinnolines. Arkivoc. Available at: [Link]

  • Preparation of substituted piperazinones via tandem reductive amination-(N,N'-acyl transfer)-cyclization. PubMed. Available at: [Link]

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. PubMed. Available at: [Link]

  • Synthesis and evaluation of 1-arylsulfonyl-3-piperazinone derivatives as factor Xa inhibitor. PubMed. Available at: [Link]

  • Synthesis, Docking, and In Vitro Anticoagulant Activity Assay of Hybrid Derivatives of Pyrrolo[3,2,1-ij]Quinolin-2(1H)-one as New Inhibitors of Factor Xa and Factor XIa. MDPI. Available at: [Link]

  • Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine. Available at: [Link]

  • Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Chemical structures and biological activities of some 1,4-substituted piperazines. ResearchGate. Available at: [Link]

  • Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents | Request PDF. ResearchGate. Available at: [Link]

  • Alkylation by reductive amination-Mechanism and Rxn setup using Sodium triacetoxy borane in THF. YouTube. Available at: [Link]

  • Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. MDPI. Available at: [Link]

  • Piperazine containing derivatives as anticancer agents. ResearchGate. Available at: [Link]

  • An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate. Available at: [Link]

  • Factor XIa Inhibitors as New Anticoagulants. Journal of Medicinal Chemistry. Available at: [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. Available at: [Link]

  • Factor XI and XIa inhibition: a new approach to anticoagulant therapy. British Journal of Haematology. Available at: [Link]

  • Fused and Substituted Piperazines as Anticancer Agents: A Review. PubMed. Available at: [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Bentham Science Publisher. Available at: [Link]

  • Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. MDPI. Available at: [Link]

  • Piperazine Heterocycles as Potential Anticancer Agents: A Review. ResearchGate. Available at: [Link]

  • Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. PubMed. Available at: [Link]

  • Biological Activities of Piperazine Derivatives: A Comprehensive Review. ResearchGate. Available at: [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. Available at: [Link]

  • Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. NIH. Available at: [Link]

  • Synthesis and evaluation of 1-arylsulfonyl-3-piperazinone derivatives as factor Xa inhibitors(1-6) VI. A series of new derivatives containing N,S- and N,SO2-spiro acetal scaffolds. PubMed. Available at: [Link]

  • Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. MDPI. Available at: [Link]

  • Synthesis of High Molecular Weight Poly(phthalazinone ether)s by Ullmann CN and CO Condensation Reactions | Request PDF. ResearchGate. Available at: [Link]

  • Structures of anticancer piperazine derivatives of natural compounds. | Download Scientific Diagram. ResearchGate. Available at: [Link]

  • Copper-Catalyzed Reductive N-Alkylation of Amides With N-Tosylhydrazones Derived From Ketones. PubMed. Available at: [Link]

Sources

Methodological & Application

Application Notes & Protocols: The Strategic Use of 4-Isopropylpiperazin-2-one as a Versatile Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperazin-2-one Scaffold in Modern Drug Discovery

The piperazine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of blockbuster drugs.[1][2] Its unique physicochemical properties—conferred by two nitrogen atoms at positions 1 and 4—allow it to modulate aqueous solubility, bioavailability, and receptor interactions, making it a highly desirable motif for drug candidates targeting the central nervous system (CNS) and beyond.[3]

A key evolution of this scaffold is the piperazin-2-one moiety. The introduction of a carbonyl group creates a lactam, which imparts conformational rigidity and provides a distinct hydrogen bonding profile compared to its parent piperazine. As an intermediate, piperazin-2-one and its derivatives, such as the N4-alkylated 4-isopropylpiperazin-2-one , offer a robust platform for building molecular complexity. The secondary amine at the N1 position serves as a versatile synthetic handle for introducing diverse pharmacophoric groups, while the N4-substituent (in this case, an isopropyl group) can be used to fine-tune steric bulk, lipophilicity, and metabolic stability.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the synthesis, handling, and strategic application of 4-isopropylpiperazin-2-one as a model N-substituted piperazin-2-one intermediate in the synthesis of active pharmaceutical ingredients (APIs).[]

Physicochemical Characteristics and Safety Protocols

A thorough understanding of the intermediate's properties and safe handling requirements is a prerequisite for its effective use in a laboratory or manufacturing setting.

Predicted Physicochemical Data

While extensive experimental data for 4-isopropylpiperazin-2-one is not widely published, its properties can be reliably predicted based on its constituent functional groups.

PropertyPredicted Value / CharacteristicRationale / Comments
Molecular Formula C₇H₁₄N₂O-
Molecular Weight 142.20 g/mol -
Appearance White to off-white crystalline solidTypical for small molecule piperazine derivatives.
Solubility Soluble in methanol, ethanol, and chlorinated solvents. Limited solubility in water.The polar lactam group enhances solubility in polar organic solvents, while the isopropyl group increases lipophilicity.
Boiling Point > 200 °C (estimated)High due to hydrogen bonding capabilities of the N-H group and the polar lactam.
pKa ~7.5 - 8.5 (for the secondary amine)The electron-withdrawing effect of the adjacent carbonyl group reduces the basicity of the N1 amine compared to a standard piperazine (pKa ~9.8).
Safety, Handling, and Storage

The handling protocols for 4-isopropylpiperazin-2-one should be established by referencing safety data for structurally related compounds, such as 1-isopropylpiperazine and piperazine anhydrous.[5][6][7]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[5]

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[7]

  • Incompatibilities: Keep away from strong oxidizing agents and strong acids.[5]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from sources of ignition.[7]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Contact a licensed professional waste disposal service.[8]

Synthesis of the 4-Isopropylpiperazin-2-one Intermediate

The synthesis of N-substituted piperazin-2-ones can be approached through various routes. A common and logical strategy involves the initial formation of a piperazin-2-one precursor followed by selective N-alkylation. The following protocol is a representative method based on established chemical principles for this class of compounds.[9][10]

Synthetic Workflow Overview

The synthesis is conceptualized as a two-stage process:

  • Cyclization: Formation of a suitable piperazin-2-one precursor, such as 1-Cbz-piperazin-2-one, from ethylenediamine and an appropriate C2-synthon.

  • Alkylation & Deprotection: Introduction of the isopropyl group at the N4 position, followed by removal of the N1 protecting group to yield the target intermediate.

G cluster_0 Stage 1: Ring Formation (Conceptual) cluster_1 Stage 2: N-Alkylation & Final Intermediate A Ethylenediamine C Protected Piperazin-2-one A->C B Protected Glycolic Acid Derivative (e.g., Ethyl Bromoacetate) B->C D Protected Piperazin-2-one F N4-Isopropyl Protected Piperazin-2-one D->F E Isopropylating Agent (e.g., 2-Bromopropane) E->F G Deprotection (e.g., Hydrogenolysis) F->G H 4-Isopropylpiperazin-2-one (Target Intermediate) G->H

Caption: Conceptual workflow for the synthesis of 4-isopropylpiperazin-2-one.

Detailed Experimental Protocol: Synthesis via Reductive Amination

An alternative, efficient one-pot approach involves the reductive amination of N-(2-aminoethyl)acetamide with acetone.

Rationale: This protocol is chosen for its operational simplicity and use of readily available starting materials. Reductive amination is a robust and widely used transformation in pharmaceutical synthesis.

  • Materials:

    • N-(2-aminoethyl)acetamide

    • Acetone (ACS grade)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Hydrochloric acid (HCl) in diethyl ether or dioxane

    • Methanol (MeOH)

    • Potassium carbonate (K₂CO₃)

  • Step-by-Step Methodology:

    • Reaction Setup: To a stirred solution of N-(2-aminoethyl)acetamide (1.0 eq) in DCE (10 mL/mmol) at 0 °C, add acetone (1.5 eq). Stir the mixture for 20 minutes to allow for imine formation.

    • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes, ensuring the internal temperature remains below 10 °C.

    • Reaction Monitoring (QC Checkpoint): Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting amine.

    • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Separate the organic layer. Extract the aqueous layer twice with DCM.

    • Purification of Acetamide Intermediate: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude N-[2-(isopropylamino)ethyl]acetamide can be purified by column chromatography if necessary.

    • Cyclization (Lactam Formation): The crude intermediate is heated under reflux in a suitable high-boiling solvent (e.g., toluene or xylene) with a catalytic amount of p-toluenesulfonic acid to facilitate intramolecular cyclization and removal of water, yielding 4-isopropylpiperazin-2-one.

    • Final Purification (QC Checkpoint): The final product is purified by vacuum distillation or recrystallization. Purity should be confirmed by ¹H NMR, ¹³C NMR, and LC-MS analysis.

Application in Downstream Synthesis: Amide Coupling

The primary utility of 4-isopropylpiperazin-2-one is its function as a nucleophilic building block. The secondary amine at the N1 position is readily available for forming new covalent bonds, most commonly an amide bond, a critical linkage in many APIs.

Workflow for API Synthesis via Amide Coupling

G A 4-Isopropylpiperazin-2-one (Intermediate) D Amide Bond Formation A->D B Carboxylic Acid (R-COOH) (Pharmacophore Fragment) B->D C Coupling Agents (e.g., HATU, EDCI/HOBt) C->D Activation E Final API Precursor D->E

Caption: General workflow for amide coupling using the intermediate.

Detailed Protocol: HATU-Mediated Amide Coupling

Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a modern coupling reagent known for its high efficiency, fast reaction times, and low rate of epimerization, making it a trustworthy choice for complex API synthesis.[11]

  • Materials:

    • 4-Isopropylpiperazin-2-one (1.0 eq)

    • Target Carboxylic Acid (R-COOH) (1.1 eq)

    • HATU (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Brine (saturated aqueous NaCl)

    • 1M aqueous HCl

    • Saturated aqueous NaHCO₃

  • Step-by-Step Methodology:

    • Activation of Carboxylic Acid: In a dry flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF. Cool the solution to 0 °C.

    • Base Addition: Add DIPEA (3.0 eq) dropwise to the solution. Stir for 15-20 minutes at 0 °C. A color change to yellow is typically observed as the activated ester forms.

    • Nucleophilic Addition: Add a solution of 4-isopropylpiperazin-2-one (1.0 eq) in a minimal amount of anhydrous DMF to the reaction mixture.

    • Reaction Monitoring (QC Checkpoint): Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor for the disappearance of the piperazinone intermediate by LC-MS.

    • Workup and Extraction: Dilute the reaction mixture with EtOAc. Wash the organic layer sequentially with 1M HCl (to remove excess DIPEA), saturated NaHCO₃ (to remove unreacted acid), and brine.

    • Final Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography or preparative HPLC to yield the final amide product with high purity.

    • Characterization (QC Checkpoint): The structure and purity of the final compound must be rigorously confirmed by ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC analysis.

Quality Control and Analytical Protocols

Ensuring the purity of a pharmaceutical intermediate is critical for the success of downstream reactions and the quality of the final API.[]

HPLC-UV Method for Purity Assessment

For non-chromophoric compounds like 4-isopropylpiperazin-2-one, derivatization may be necessary for sensitive UV detection.[12][13] However, a direct HPLC method with a universal detector (e.g., ELSD or CAD) or low-wavelength UV is often sufficient for purity profiling.

ParameterRecommended ConditionRationale
Column C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm)Standard for small molecule analysis, providing good retention and separation.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good peak shape in mass spectrometry if used.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic eluent for reverse phase.
Gradient 5% B to 95% B over 15 minutesA general-purpose gradient to elute compounds of varying polarity.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 30 °CEnsures reproducible retention times.
Detection UV at 210 nm or Evaporative Light Scattering Detector (ELSD)The amide carbonyl offers weak absorbance at low wavelengths. ELSD is a universal detector suitable for non-chromophoric compounds.[12]
Injection Vol. 10 µLStandard injection volume.

Self-Validation: The method must be validated for linearity, accuracy, precision, and limit of quantification (LOQ) according to standard pharmaceutical guidelines.[13]

Conclusion

4-Isopropylpiperazin-2-one represents a valuable and versatile intermediate for pharmaceutical synthesis. Its structure combines the beneficial pharmacokinetic properties of the piperazine core with the synthetic utility of a conformationally constrained lactam. The protocols detailed herein provide a robust, scientifically-grounded framework for the synthesis, purification, and downstream application of this and related N-substituted piperazin-2-one building blocks. By understanding the causality behind each experimental choice—from reagent selection to analytical monitoring—researchers can confidently and efficiently leverage this powerful scaffold in the development of next-generation therapeutics.

References

  • Vertex AI Search. (2026). Exploring the Chemical Properties and Applications of 4-(4-Isopropylpiperazin-1-yl)phenol.
  • Pardeshi, P., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
  • Various Authors. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology.
  • Various Authors. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.
  • Google Patents. (n.d.). CN108129404B - Synthesis method of chiral piperazinone derivative.
  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization.
  • BenchChem. (n.d.). 1-Isopropyl-4-(4-hydroxyphenyl)piperazine | 67914-97-0.
  • Beilstein Journal of Organic Chemistry. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry.
  • ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • Google Patents. (n.d.). US4240961A - Synthesis of 2-piperazinones and 1,4-diaza-2-keto-cycloheptanes.
  • MedchemExpress.com. (n.d.). Piperazin-2-one | Intermediate.
  • PubMed. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools.
  • Fisher Scientific. (2024). SAFETY DATA SHEET - 1-Isopropylpiperazine.
  • BOC Sciences. (n.d.). Custom API Synthesis for Complex Projects.
  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • Ningbo Inno Pharmchem Co.,Ltd. (2023). Exploring the Feasibility of 4-(4-Isopropyl-piperazin-1-yl)-phenol Manufacturing Process.
  • CDH Fine Chemical. (n.d.). 1-ISO PROPYL PIPERAZINE CAS NO 4318-42-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • PrepChem.com. (n.d.). Synthesis of 1-isopropyl-4-(4-hydroxyphenyl)piperazine.
  • NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination.
  • JOCPR. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV | Abstract.
  • Tokyo Chemical Industry Co., Ltd. (2025). SAFETY DATA SHEET - Piperazine Anhydrous.
  • Fisher Scientific. (2018). SAFETY DATA SHEET - Piperazine.

Sources

The Strategic Application of 4-Isopropylpiperazin-2-one in the Synthesis of Novel BET Bromodomain Inhibitors: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting the Epigenetic Readers

The Bromodomain and Extra-Terminal (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic "readers." They play a pivotal role in transcriptional regulation by recognizing and binding to acetylated lysine residues on histone tails.[1] This interaction recruits transcriptional machinery to specific gene promoters, driving the expression of genes involved in cell proliferation, inflammation, and oncogenesis.[2] Consequently, the development of small molecule inhibitors that competitively bind to the acetyl-lysine binding pocket of BET bromodomains has emerged as a promising therapeutic strategy in oncology, immunology, and other disease areas.[3] These inhibitors effectively displace BET proteins from chromatin, leading to the downregulation of key oncogenes like c-Myc.[2]

The piperazine scaffold is a privileged motif in medicinal chemistry, valued for its ability to improve the aqueous solubility and overall pharmacokinetic profile of drug candidates.[4] Its derivative, 4-isopropylpiperazin-2-one, offers a synthetically versatile and structurally rigid core that can be strategically incorporated into inhibitor designs to optimize target engagement and drug-like properties. This application note provides a comprehensive guide to the synthesis of a novel BET bromodomain inhibitor, leveraging 4-isopropylpiperazin-2-one as a key building block. We will delve into the rationale behind the synthetic strategy, provide a detailed step-by-step protocol, and discuss the analytical methods for characterization.

The Role of 4-Isopropylpiperazin-2-one: A Versatile Building Block

4-Isopropylpiperazin-2-one is an attractive starting material for several reasons. The isopropyl group provides a degree of lipophilicity that can enhance cell permeability and interactions within hydrophobic pockets of the target protein. The secondary amine of the piperazinone ring serves as a nucleophilic handle for coupling with various electrophilic partners, allowing for the facile introduction of this moiety into a larger molecular scaffold. The lactam functionality offers a site for potential hydrogen bonding interactions within the target's binding site.

The synthesis of chiral piperazinone derivatives, such as (R)-3-isopropylpiperazin-2-one, has been well-documented, providing access to enantiomerically pure building blocks for asymmetric synthesis.[5] This is particularly important in drug discovery, as different enantiomers of a chiral molecule often exhibit distinct pharmacological activities and metabolic profiles.

Synthetic Strategy: A Modular Approach to BET Inhibitor Synthesis

The synthesis of our target BET inhibitor is designed as a modular, multi-step process. This approach allows for flexibility in modifying different parts of the molecule to explore structure-activity relationships (SAR). The overall workflow involves the synthesis of an electrophilic heterocyclic core, which will then be coupled with 4-isopropylpiperazin-2-one.

Diagram: Overall Synthetic Workflow

G A Starting Material A (e.g., Dichloro-pyrimidine) C Intermediate 1 (Electrophilic Core) A->C Step 1: Nucleophilic Aromatic Substitution B Starting Material B (e.g., Substituted Aniline) B->C E Final BET Inhibitor C->E Step 2: Nucleophilic Aromatic Substitution D 4-Isopropylpiperazin-2-one D->E

Caption: A modular two-step synthesis of a novel BET inhibitor.

Detailed Synthetic Protocol

This protocol describes the synthesis of a representative BET inhibitor, N-(4-(2-chloropyrimidin-4-yl)phenyl)-4-isopropylpiperazin-2-one.

Materials and Reagents
ReagentSupplierPurity
2,4-DichloropyrimidineSigma-Aldrich99%
4-AminophenolAcros Organics99%
4-Isopropylpiperazin-2-oneIn-house synthesis or custom>98%
N,N-Diisopropylethylamine (DIPEA)Alfa Aesar>99%
N,N-Dimethylformamide (DMF)Fisher ScientificAnhydrous
Dichloromethane (DCM)VWRAnhydrous
Ethyl Acetate (EtOAc)EMD MilliporeACS Grade
HexanesEMD MilliporeACS Grade
Sodium Sulfate (Na₂SO₄)Fisher ScientificAnhydrous
Step 1: Synthesis of 4-(2-chloropyrimidin-4-yl)aminophenol (Intermediate 1)

Rationale: This step involves a nucleophilic aromatic substitution reaction where the amino group of 4-aminophenol displaces one of the chlorine atoms of 2,4-dichloropyrimidine. The reaction is typically carried out in the presence of a non-nucleophilic base, such as DIPEA, to neutralize the HCl generated during the reaction. The choice of a polar aprotic solvent like DMF facilitates the dissolution of the reactants and promotes the reaction.

Procedure:

  • To a solution of 2,4-dichloropyrimidine (1.49 g, 10 mmol) in anhydrous DMF (20 mL) in a round-bottom flask, add 4-aminophenol (1.09 g, 10 mmol).

  • Add N,N-diisopropylethylamine (DIPEA) (2.1 mL, 12 mmol) dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at 80 °C for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford Intermediate 1 as a pale yellow solid.

  • The crude product can be purified further by recrystallization from ethanol if necessary.

Expected Yield: 80-90%

Step 2: Synthesis of N-(4-(2-(4-isopropylpiperazin-2-on-1-yl)pyrimidin-4-yl)phenyl)acetamide (Final Product)

Rationale: This is the final coupling step where the secondary amine of 4-isopropylpiperazin-2-one displaces the remaining chlorine atom on the pyrimidine ring of Intermediate 1. This reaction is also a nucleophilic aromatic substitution, and similar conditions to Step 1 are employed.

Procedure:

  • In a sealed tube, dissolve Intermediate 1 (2.21 g, 10 mmol) and 4-isopropylpiperazin-2-one (1.42 g, 10 mmol) in anhydrous DMF (20 mL).

  • Add DIPEA (2.1 mL, 12 mmol) to the mixture.

  • Seal the tube and heat the reaction mixture to 120 °C for 12 hours. Monitor the reaction by TLC (Eluent: 95:5 DCM/Methanol).

  • Upon completion, cool the mixture to room temperature and pour it into cold water (100 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 30 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of 0-5% methanol in dichloromethane to yield the final BET inhibitor.

Expected Yield: 60-75%

Characterization and Quality Control

The identity and purity of the synthesized compounds should be confirmed using a combination of analytical techniques.

TechniquePurposeExpected Observations
¹H NMR Structural elucidationPeaks corresponding to the aromatic, pyrimidine, and piperazinone protons with appropriate chemical shifts and coupling constants.
¹³C NMR Structural confirmationResonances for all unique carbon atoms in the molecule.
LC-MS Purity assessment and mass confirmationA single major peak in the chromatogram with the expected mass-to-charge ratio for the protonated molecule [M+H]⁺.
FTIR Functional group identificationCharacteristic absorption bands for N-H, C=O (amide and lactam), and C=N bonds.
Melting Point Purity and identityA sharp melting point range for the crystalline solid.

Mechanism of Action: How the Inhibitor Works

The synthesized inhibitor is designed to mimic the acetylated lysine side chain of histones. The nitrogen atoms in the pyrimidine and piperazinone rings can form crucial hydrogen bonds with key residues, such as a conserved asparagine, within the hydrophobic pocket of the BET bromodomain.[3] This competitive binding prevents the BET protein from docking onto chromatin, thereby disrupting its transcriptional regulatory function.

Diagram: Mechanism of BET Inhibition

G cluster_0 Normal Function cluster_1 With BET Inhibitor BET BET Protein (e.g., BRD4) Histone Acetylated Histone BET->Histone Binds to acetylated lysine Gene Target Gene (e.g., c-Myc) Histone->Gene Transcription Transcription Activation Gene->Transcription BET_i BET Protein Histone_i Acetylated Histone BET_i->Histone_i Binding blocked Inhibitor BET Inhibitor (with piperazinone) Inhibitor->BET_i Competitively binds Gene_i Target Gene Histone_i->Gene_i Transcription_i Transcription Repression Gene_i->Transcription_i

Caption: Competitive binding of the inhibitor to the BET bromodomain.

Conclusion and Future Directions

This application note outlines a robust and adaptable synthetic route for a novel BET bromodomain inhibitor using 4-isopropylpiperazin-2-one as a key structural component. The modular nature of this synthesis allows for the generation of a library of analogs for comprehensive SAR studies. Further optimization of the core structures and substituents on the piperazinone ring could lead to the discovery of next-generation BET inhibitors with enhanced potency, selectivity, and improved pharmacokinetic profiles. The protocols and analytical methods described herein provide a solid foundation for researchers and drug development professionals working in the exciting field of epigenetic therapy.

References

  • Filippakopoulos, P., Qi, J., Picaud, S., Shen, Y., Smith, W. B., Fedorov, O., ... & Bradner, J. E. (2010). Selective inhibition of BET bromodomains. Nature, 468(7327), 1067-1073. [Link]

  • Nicodeme, E., Jeffrey, K. L., Schaefer, U., Be-Attar, S., Stamp, C., Gisse, B., ... & Prinjha, R. K. (2010). Suppression of inflammation by a synthetic histone mimic. Nature, 468(7327), 1119-1123. [Link]

  • Delmore, J. E., Issa, G. C., Lemieux, M. E., Rahl, P. B., Shi, J., Jacobs, H. M., ... & Bradner, J. E. (2011). BET bromodomain inhibition as a therapeutic strategy to target c-Myc. Cell, 146(6), 904-917. [Link]

  • Muller, S., & Knapp, S. (2010). The bromodomain family as a target for drug discovery. Expert reviews in molecular medicine, 12, e29. [Link]

  • Hewings, D. S., Rooney, T. P., Jennings, L. E., Hay, D. A., Schofield, C. J., Brennan, P. E., ... & Conway, S. J. (2011). Progress in the development and application of small molecule inhibitors of bromodomain-acetyl-lysine interactions. Journal of medicinal chemistry, 54(19), 6761-6780. [Link]

  • Waddell, J., & La Thangue, N. B. (2012). The bromodomain and extra-terminal (BET) family of proteins in cancer: a patent review (2010-2012). Expert opinion on therapeutic patents, 22(12), 1443-1455. [Link]

  • Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. (n.d.). PMC. [Link]

  • Design, Synthesis, and Biological Activity of 1,2,3-Triazolobenzodiazepine BET Bromodomain Inhibitors. (n.d.). NIH. [Link]

  • The mechanisms behind the therapeutic activity of BET bromodomain inhibition. (n.d.). PMC - NIH. [Link]

  • The medicinal chemistry of piperazines: A review. (n.d.). PubMed. [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI. [Link]

  • BET inhibitor. (n.d.). Wikipedia. [Link]

  • Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. (2023). Human Journals. [Link]

  • The Synthesis of Bicyclic Piperazinone and Related Derivatives. (n.d.). Springer. [Link]

  • Synthesis method of chiral piperazinone derivative. (2020).
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PubMed Central. [Link]

  • Apabetalone (RVX-208) reduces vascular inflammation in vitro and in CVD patients by a BET-dependent epigenetic mechanism. (2019). PubMed. [Link]

  • BET inhibitors: an updated patent review (2018-2021). (n.d.). PubMed. [Link]

  • Optimization of a novel piperazinone series as potent selective peripheral covalent BTK inhibitors. (2022). PubMed. [Link]

  • Design, synthesis, and evaluation of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives: potent BRD4 inhibitors with anti-breast cancer activity. (n.d.). Frontiers. [Link]

  • Rhodanine–Piperazine Hybrids as Potential VEGFR, EGFR, and HER2 Targeting Anti-Breast Cancer Agents. (2024). MDPI. [Link]

Sources

Troubleshooting & Optimization

Purification of 4-isopropylpiperazin-2-one by silica gel chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PIP-ISO-004 Subject: Troubleshooting Silica Gel Chromatography for Amino-Lactams Assigned Specialist: Senior Application Scientist, Separation Sciences

Introduction: The Molecule & The Challenge

You are attempting to purify 4-isopropylpiperazin-2-one , a bifunctional heterocyclic building block. This molecule presents a classic "push-pull" chromatographic challenge:

  • The Lactam (Amide): Moderately polar, generally behaves well on silica.

  • The Tertiary Amine (N4-position): Basic (

    
    ). This is the source of your difficulty.
    

Standard silica gel is slightly acidic (


). Without intervention, the basic N4-nitrogen interacts strongly with the acidic silanol groups (

), leading to peak tailing (streaking) , poor resolution, and yield loss.

This guide provides a self-validating workflow to overcome these specific chemical interactions.

Module 1: The "Streaking" Phenomenon

Q: My compound elutes as a broad streak rather than a defined spot. How do I fix this?

A: You are witnessing an acid-base interaction between your analyte and the stationary phase. You must neutralize the silica surface.

The Mechanism

Silica gel possesses active silanol protons. Your basic amine accepts these protons, forming a salt that "drags" along the column rather than partitioning cleanly.

G Silica Acidic Silanol (Si-OH) Interaction Ionic Bonding (Salt Formation) Silica->Interaction H+ Donor Amine Basic Amine (N4-Isopropyl) Amine->Interaction H+ Acceptor Result Peak Tailing (Streaking) Interaction->Result Modifier Modifier Added (TEA or NH3) Modifier->Silica Blocks Sites

Figure 1: Mechanism of amine tailing on silica gel. The modifier competes for the acidic sites, allowing the target molecule to elute freely.

The Solution: Mobile Phase Modifiers

Do not run this column with pure DCM/MeOH. You must add a basic modifier.

ModifierConcentrationProtocolPros/Cons
Triethylamine (TEA) 1% - 3% v/vAdd to both mobile phases (A and B).Pro: Easy to handle. Con: High boiling point; difficult to remove from product.
Ammonia (

)
1% (7N in MeOH)Use 7N

in MeOH as your polar solvent.
Pro: Volatile; leaves no residue. Con: Can be unstable; requires fresh preparation.

Recommended Protocol (The "Pre-rinse" Method):

  • Equilibrate: Flush the column with 3-5 column volumes (CV) of mobile phase containing the base (e.g., 95:5 DCM:MeOH + 1% TEA).

  • Run: Perform the purification using the same modified solvent system.

  • Verify: Check the peak symmetry factor (

    
    ). A value between 0.9 and 1.2 indicates successful suppression of silanol activity.
    

Module 2: Visibility & Detection

Q: I cannot see my compound on the TLC plate under UV. Is it gone?

A: Likely not. 4-isopropylpiperazin-2-one lacks a strong chromophore. The amide bond absorbs weakly at 210–220 nm, but standard UV lamps (254 nm) often miss it.

Troubleshooting Detection

Do not rely solely on UV. Use chemical stains to visualize the compound.[1][2][3]

  • Iodine Chamber (

    
    ): 
    
    • Why: Iodine reversibly complexes with the lone pairs on the nitrogen atoms.

    • Result: Dark brown spots on a yellow background.[3]

    • Status:Highly Recommended (Non-destructive).

  • Ninhydrin Stain:

    • Why: Typically for primary/secondary amines. Your N1-amide and N4-isopropyl (tertiary) may show slow or faint reaction.

    • Result: Faint pink/purple (requires heating).

    • Status:Secondary Option .

  • Dragendorff’s Reagent:

    • Why: Specific for tertiary amines and alkaloids.

    • Result: Orange/Red spots.

    • Status:Specific (Best for confirming the N4-amine).

Module 3: Solubility & Loading

Q: The compound crashes out at the top of the column or bands are distorted.

A: Piperazinones are polar. If you load in DCM but your mobile phase starts with non-polar Hexanes, the compound will precipitate immediately.

Loading Strategy Table:

MethodWhen to UseProcedure
Liquid Load (DCM) If soluble in <2mLDissolve in min. DCM. Load carefully. Start gradient at 1-2% MeOH to prevent precipitation.
Dry Load (Silica) Recommended Dissolve in MeOH/DCM. Add silica (1:5 ratio). Rotovap to dry powder. Load powder on top of column.

Gradient Recommendation:

  • Solvent A: Dichloromethane (DCM) + 1% TEA

  • Solvent B: Methanol (MeOH) + 1% TEA

  • Profile: 0% B for 1 CV

    
     0-10% B over 10 CV 
    
    
    
    Hold at 10% B.
    • Note: Most piperazinones elute between 5-8% MeOH in DCM.

Module 4: Advanced Troubleshooting Logic

Q: I tried the above, but purity is still low. What next?

A: Follow this logic flow to determine if you need to switch stationary phases.

Troubleshooting Start Issue: Low Purity / Bad Separation CheckTailing Is the peak tailing? Start->CheckTailing CheckCoelution Is it co-eluting? CheckTailing->CheckCoelution No ActionBase Add 1-3% TEA or NH3 CheckTailing->ActionBase Yes ActionGradient Shallow Gradient (0-5% MeOH over 20 CV) CheckCoelution->ActionGradient Yes ActionPhase Switch Stationary Phase ActionBase->ActionPhase Still failing? ActionGradient->ActionPhase Still failing? Alternative Use C18 (Reverse Phase) or Alumina (Basic) ActionPhase->Alternative

Figure 2: Decision matrix for chromatographic optimization.

Alternative Stationary Phases:

  • Basic Alumina: Naturally basic (

    
    ). Eliminates the need for amine modifiers.
    
    • Reference: Useful for acid-sensitive amines where silica causes decomposition [1].

  • Reverse Phase (C18):

    • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid (if using MS detection) or Ammonium Bicarbonate (pH 10) to keep the amine neutral.

    • Benefit: Orthogonal selectivity to silica.

References

  • University of Rochester. Purification: Tips for Flash Column Chromatography. Department of Chemistry.

  • Organic Syntheses. Dry silica gel loading and amine purification techniques. Org.[1][4] Synth. 1998 , 75, 215.

  • Teledyne ISCO. Flash Chromatography Guide: Purifying Amines.

  • Biotage. Strategies for the Flash Purification of Nitrogen Heterocycles.

Sources

Technical Support Center: 4-Isopropylpiperazin-2-one Handling & Stabilization

[1][2]

Current Status: Operational Topic: Phase Management (Oil vs. Solid), Purification, and Storage Ticket Priority: High (Impacts Stoichiometry & Stability)

Executive Summary: The "Phase Duality" Problem

Compound: 4-isopropylpiperazin-2-one Class: Substituted Piperazinone / Cyclic Urea Derivative Typical State: Low-melting solid or viscous oil (dependent on purity and hydration).[1][2]

The Core Issue: Researchers often encounter 4-isopropylpiperazin-2-one as a viscous, yellow oil, even though literature or suppliers may describe it as a solid.[1][2] This discrepancy is rarely due to a wrong product but rather hygroscopicity and trace solvent retention .[2] The N1-amide and N4-amine functionalities create a hydrogen-bonding network that avidly binds water, lowering the melting point (MP) below ambient temperature (depression of freezing point).[1][2]

This guide provides the protocols to diagnose the state, force solidification, or chemically stabilize the compound via salt formation.

Diagnostic Workflow: Why is my batch an oil?

Before attempting crystallization, you must diagnose why the material is an oil. Use this decision matrix to determine the correct corrective action.

Decision Matrix: Oil vs. Solid

PhaseDiagnosisStartReceived/SynthesizedViscous OilCheckNMR1. Check 1H-NMR(Solvent/Water Peaks?)Start->CheckNMRSolventPresentSolvent/Water DetectedCheckNMR->SolventPresentYesNoSolventClean Spectrum(>95% Purity)CheckNMR->NoSolventNoAzeotropeProtocol A:Azeotropic Drying(DCM/Heptane)SolventPresent->AzeotropeMeltCheck2. Is Ambient Temp> Melting Point?NoSolvent->MeltCheckHighVacProtocol B:High Vac (<0.5 mbar)with Gentle Heat (30°C)Azeotrope->HighVacCoolingProtocol C:Cool to 4°C+ Seed CrystalMeltCheck->CoolingLikelySaltFormProtocol D:Convert to HCl/Tosylate Salt(Permanent Solid)MeltCheck->SaltFormIf Oil PersistsCooling->SaltFormFails

Figure 1: Diagnostic logic for handling oily piperazinone intermediates.

Troubleshooting & Protocols

Issue A: "The compound refuses to solidify after rotovap."

Cause: Rotovaps rarely achieve the vacuum pressure (<1 mbar) required to remove the final traces of polar solvents (DMF, DMSO, Water) that act as plasticizers. Solution: Azeotropic Entrainment.[1][2]

Protocol 1: The "DCM/Heptane" Strip

  • Dissolve the oil in Dichloromethane (DCM) (ratio 1:5 v/v).

  • Add anhydrous Heptane (ratio 1:2 relative to DCM).

  • Concentrate on a rotovap.[1][2] The DCM evaporates first, leaving the heptane to carry off trace water/solvents via azeotrope.

  • Critical Step: Once an oil forms again, connect the flask directly to a High Vacuum Manifold (<0.1 mmHg) for 12 hours.

  • Result: The oil should foam and collapse into a waxy solid or "glass."[2]

Issue B: "I need a weighable solid for precise stoichiometry."

Cause: The free base is naturally low-melting and hygroscopic.[1][2] Handling it as an oil introduces weighing errors.[1][2] Solution: Salt Formation (The "Nuclear Option").[2] Converting the N4-amine to a salt raises the melting point significantly and kills hygroscopicity.[1][2]

Protocol 2: HCl Salt Formation (Recommended) Target: 4-isopropylpiperazin-2-one[1][2] · HCl

  • Dissolution: Dissolve 10 mmol of the oily free base in 10 mL of dry Ethyl Acetate (EtOAc) or Isopropanol (IPA) .

  • Acidification: Cool to 0°C. Dropwise add 4M HCl in Dioxane (1.1 equivalents).

    • Note: Do not use aqueous HCl; water will prevent precipitation.[1][2]

  • Precipitation: A white precipitate should form immediately.[1][2]

    • Troubleshooting: If it oils out (forms a gum at the bottom), heat the mixture to reflux until dissolved, then let it cool very slowly to room temperature with stirring.

  • Isolation: Filter under Argon/Nitrogen. Wash with cold Diethyl Ether.[1][2]

  • Drying: Vacuum oven at 40°C.

Data Comparison: Free Base vs. Salt

FeatureFree Base (4-isopropylpiperazin-2-one)HCl Salt Form
Physical State Viscous Oil / Waxy SolidCrystalline Powder
Hygroscopicity High (Deliquescent)Low / Non-hygroscopic
Shelf Stability Moderate (Oxidation risk)High (>1 year)
Handling Requires syringe/density calcSpatula/Weighing boat
Issue C: "Oiling Out" during Crystallization

Cause: This phenomenon (Liquid-Liquid Phase Separation) occurs when the compound is more soluble in the "oiled" phase than in the solvent, often due to cooling too fast or using a solvent that is too polar.

Protocol 3: The "Scratch and Seed" Method

  • Solvent Choice: Use a mixture of Toluene (good solvent) and Heptane (anti-solvent) .[1][2] Avoid alcohols if possible (too soluble).[1][2]

  • Dissolve: Dissolve oil in minimum hot Toluene.

  • Cloud Point: Add warm Heptane dropwise until slight turbidity appears.

  • Nucleation:

    • Technique: Take a glass rod and scratch the inner wall of the flask vigorously at the air-liquid interface.[1][2]

    • Seeding: If you have any solid crystals from a previous batch (even a speck), add them now.[2]

  • Cooling: Do not put it in the freezer immediately. Wrap the flask in a towel to cool to RT over 2 hours. Rapid cooling traps impurities and causes oiling.[1][2]

Frequently Asked Questions (FAQ)

Q: Can I distill this compound to purify it? A: It is difficult. 4-isopropylpiperazin-2-one has a high boiling point (likely >150°C at ambient, estimated based on piperazine derivatives).[1][2] Distillation requires high vacuum (<0.5 mmHg) to avoid thermal decomposition (darkening/tarring).[1][2] Column chromatography (DCM:MeOH:NH3) is preferred, but always follow chromatography with Protocol 1 (Azeotrope) to remove the methanol.

Q: Does the "2-one" (carbonyl) group affect reactivity? A: Yes.[1][2] The carbonyl at position 2 makes the nitrogen at position 1 (N1) an amide , not an amine. It is non-basic and poor nucleophile.[2]

  • N4 (Isopropyl end): Basic, nucleophilic (reacts with alkyl halides, acids).

  • N1 (Amide end): Acidic (pKa ~15-17), requires strong base (NaH, KHMDS) to alkylate.[1][2]

  • Warning: Do not use acid chlorides with the free base without a scavenger, or you may acylate the N4 position if it's not protected (though the isopropyl group provides some steric hindrance).

Q: How should I store the oil? A: If you must keep it as a free base:

  • Flush the vial with Argon/Nitrogen .[2]

  • Seal with Parafilm.[1][2]

  • Store at -20°C .

  • Critical: Allow the vial to warm to Room Temperature before opening to prevent atmospheric water condensation on the cold oil.[2]

Chemical Context & Signaling[1][3][4][5][6][7]

Understanding the synthesis route helps predict impurities.[2] The most common synthesis involves the reaction of N-isopropyl-ethylenediamine with chloroacetyl derivatives or glyoxal equivalents.[1][2]

Synthesis & Impurity Flow

SynthesisFlowPrecursorN-isopropyl-ethylenediamineReactionCyclization(Ring Closure)Precursor->Reaction+ BaseReagentChloroacetyl Chloride(or equivalent)Reagent->ReactionProduct4-isopropylpiperazin-2-one(Target)Reaction->ProductMain PathLinearImpurityLinear Amide Impurity(Causes Oiling)Reaction->LinearImpurityIncompleteCyclization

Figure 2: Synthesis pathway highlighting linear impurities that inhibit crystallization.[1][2]

If your NMR shows broad peaks around 3.0-4.0 ppm that don't match the ring structure, you likely have Linear Impurity (incomplete cyclization).[1][2] This impurity acts as a solvent, making solidification impossible.[2] Action: Perform column chromatography before attempting crystallization.

References

  • Synthesis of Piperazinone Derivatives

    • Patent: Synthesis of chiral piperazinone derivatives.[2] CN108129404B.[1][2] (Discusses purification via silica gel and crystallization difficulties).

    • Source:[1][2]

  • General Handling of Hygroscopic Amines

    • Concept: Formulation Strategies to Improve the Stability and Handling of Hygroscopic Pharmaceuticals.
    • Source:[1][2][3]

  • Crystallization of "Oiling Out" Compounds

    • Technique: Crystallization of an active pharmaceutical ingredient that oils out.[2] (Explains the use of temperature control and seeding to prevent LLPS).

    • Source:

  • Physical Properties of Analogues (1-Isopropylpiperazine)

    • Data: Boiling point and physical state comparisons for isopropyl-substituted piperazines.
    • Source:[1][2]

Technical Support Center: Stability & Handling of 4-Isopropylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Product Code: IPP-2-ONE (Generic Reference) Chemical Name: 4-isopropylpiperazin-2-one CAS: 75908-66-0 (Reference for similar derivatives) Molecular Formula: C7H14N2O

Part 1: Executive Technical Summary

4-isopropylpiperazin-2-one is a cyclic amide (lactam) featuring a secondary amine substituted with an isopropyl group. Its stability profile is governed by two competing functional motifs: the lactam ring (C2-N1) , which is susceptible to hydrolytic ring-opening, and the tertiary amine (N4) , which is prone to oxidative degradation.

Key Stability Characteristics:

  • Hydrolytic Sensitivity: Moderate. The 6-membered lactam ring is thermodynamically more stable than beta-lactams but will undergo hydrolysis in acidic (

    
    ) or basic (
    
    
    
    ) aqueous solutions, leading to ring-opening.
  • Oxidative Sensitivity: High. The electron-rich N4 nitrogen is susceptible to N-oxide formation upon exposure to air or peroxides.

  • Solubility Profile: High aqueous solubility due to polarity; however, stability is maximized in anhydrous organic solvents (e.g., DMSO, Methanol).

Part 2: Troubleshooting Guide (Q&A Format)

Category 1: Solution Stability & Degradation[1]

Q1: My aqueous stock solution turned yellow after 48 hours at 4°C. Is it still usable? Status: High Risk Diagnosis: Oxidative Degradation (N-Oxide formation). Technical Explanation: The yellowing of piperazine derivatives is a classic signature of oxidation at the tertiary amine (N4) site. While the isopropyl group provides some steric protection, it also increases electron density, making the nitrogen a better nucleophile for reactive oxygen species (ROS). Action Plan:

  • Discard the yellowed solution.

  • Prevention: Prepare fresh stock solutions in degassed buffers or solvents.

  • Storage: Store under an inert atmosphere (Argon/Nitrogen). Add an antioxidant like EDTA (to chelate trace metals that catalyze oxidation) if compatible with your downstream assay.

Q2: I observe a new, early-eluting peak in my Reverse-Phase HPLC chromatogram. What is it? Status: Critical Degradation Diagnosis: Hydrolytic Ring Opening. Technical Explanation: In aqueous media, particularly if the pH drifts away from neutral (pH 6-8), water attacks the carbonyl carbon (C2). This breaks the N1-C2 amide bond, generating the linear amino acid derivative: N-(2-aminoethyl)-N-isopropylglycine . This linear product is more polar than the cyclic lactam, causing it to elute earlier on C18 columns. Action Plan:

  • Check pH: Ensure your buffer is strictly maintained at pH 7.0–7.4.

  • Temperature Control: Never heat aqueous solutions above 37°C for extended periods.

  • Validation: Run a LC-MS analysis. A mass shift of +18 Da (addition of H2O) confirms hydrolysis.

Category 2: Analytical Challenges

Q3: I cannot see the compound on my UV detector at 254 nm. Status: Method Error Diagnosis: Lack of Chromophore. Technical Explanation: 4-isopropylpiperazin-2-one lacks a conjugated


-system. The amide bond absorbs weakly at 200–210 nm, but typical UV detection at 254 nm is insufficient.
Action Plan: 
  • Switch Wavelength: Set UV detection to 210 nm (requires high-purity solvents to avoid background noise).

  • Derivatization: If 210 nm is too noisy, use a derivatizing agent like NBD-Cl or Dansyl Chloride which reacts with the secondary amine (if ring-opened) or requires specific conditions to tag the lactam.

  • Preferred Method: Use ELSD (Evaporative Light Scattering Detector) or LC-MS (ESI+) for robust detection.

Part 3: Degradation Pathways & Visualization

Pathway 1: Hydrolysis & Oxidation Mechanisms

The following diagram illustrates the two primary degradation routes: Acid/Base Hydrolysis (Ring Opening) and N-Oxidation.

DegradationPathways cluster_conditions Critical Factors Parent 4-isopropylpiperazin-2-one (Intact Lactam) HydrolysisProduct N-(2-aminoethyl)-N-isopropylglycine (Linear Form, +18 Da) Parent->HydrolysisProduct Hydrolysis (pH < 3 or pH > 9) + H2O OxidationProduct 4-isopropylpiperazin-2-one N-oxide (Yellowing, +16 Da) Parent->OxidationProduct Oxidation (Air/Peroxides) + [O] pH Extremes pH Extremes Dissolved Oxygen Dissolved Oxygen Trace Metals Trace Metals

Caption: Figure 1. Primary degradation pathways. Hydrolysis yields a linear amino acid (+18 Da), while oxidation targets the tertiary amine (+16 Da).

Pathway 2: Troubleshooting Logic Tree

Use this decision matrix to diagnose stability issues in real-time.

TroubleshootingTree Start Start: Stability Issue Detected IssueType What is the symptom? Start->IssueType Visual Visual Change (Yellowing/Precipitate) IssueType->Visual Data Data Inconsistency (Loss of Peak/New Peaks) IssueType->Data Oxidation Diagnosis: Oxidation Visual->Oxidation Retention Shift in Retention Time? Data->Retention Action1 Action: Degas solvents, Add EDTA, Store under Ar Oxidation->Action1 Hydrolysis Earlier Elution (Diagnosis: Hydrolysis) Retention->Hydrolysis Yes (Earlier) Detection No Peak Visible (Diagnosis: Wrong UV) Retention->Detection No (Missing) Action2 Action: Check pH (Keep 6-8), Lower Temp Hydrolysis->Action2 Action3 Action: Switch to LC-MS or UV 210nm Detection->Action3

Caption: Figure 2. Diagnostic logic tree for identifying stability failures based on visual and chromatographic evidence.

Part 4: Validated Experimental Protocols

Protocol A: Preparation of a Stable Stock Solution (10 mM)

This protocol minimizes oxidative stress and hydrolytic cleavage.

  • Solvent Selection: Use Anhydrous DMSO (Dimethyl Sulfoxide). Water promotes hydrolysis; DMSO prevents it.

  • Weighing: Weigh the solid 4-isopropylpiperazin-2-one rapidly. The solid is hygroscopic.

  • Dissolution: Dissolve to 10 mM concentration.

  • Aliquot & Store:

    • Divide into single-use aliquots (e.g., 50 µL).

    • Flash freeze in liquid nitrogen (optional but recommended).

    • Store at -20°C or -80°C .

    • Shelf Life: 6 months in DMSO at -20°C.

Protocol B: Stability-Indicating HPLC Method

Use this method to verify the integrity of your compound.[1][2]

ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A 10 mM Ammonium Formate, pH 7.4 (Buffer prevents hydrolysis during run)
Mobile Phase B Acetonitrile (LC-MS Grade)
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV 210 nm (Primary) or MS (ESI+, m/z [M+H]+)
Column Temp 25°C (Do not heat)

Part 5: References

  • Zajac, M., et al. (2010). The stability of N-[2-(4-o-fluorophenylpiperazin-1-yl)ethyl]-2,5-dimethyl-1-phenylpyrrole-3,4-dicarboximide in aqueous-organic solutions.[3] Acta Poloniae Pharmaceutica.[2] (Establishes hydrolysis kinetics for piperazine-lactam systems).

  • Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.[4] Journal of Chemical and Pharmaceutical Research.[4] (Details UV detection limitations and derivatization strategies).

  • PubChem. Piperazin-2-one Compound Summary. National Library of Medicine. (Chemical and physical properties foundation).[2][4][5][6][7][8]

  • Lázaro, A., et al. (2025). Thermal degradation of piperazine and its structural analogs. Industrial & Engineering Chemistry Research. (Mechanisms of piperazine ring degradation).

Sources

Technical Support Center: Reductive Amination of Piperazin-2-one with Acetone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the reductive amination of piperazin-2-one with acetone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to combine technical accuracy with practical, field-tested insights to ensure the success of your experiments.

Introduction to the Reaction

Reductive amination is a cornerstone of medicinal chemistry for the formation of carbon-nitrogen bonds, enabling the synthesis of a vast array of amine-containing molecules.[1][2] The reaction between piperazin-2-one and acetone, specifically, is a common pathway to generate N-isopropyl piperazin-2-one, a valuable scaffold in drug discovery. This process typically involves the initial formation of an enamine or iminium ion intermediate from the ketone and the secondary amine of the piperazin-2-one, followed by reduction with a suitable hydride agent.[3]

This guide will walk you through the intricacies of this reaction, from the underlying mechanism to common pitfalls and their solutions.

Reaction Mechanism and Workflow

The reductive amination of piperazin-2-one with acetone proceeds in two main stages: the formation of an intermediate and its subsequent reduction.

Reductive_Amination_Mechanism Piperazinone Piperazin-2-one Intermediate Enamine/Iminium Ion Intermediate Piperazinone->Intermediate Nucleophilic attack Acetone Acetone Acetone->Intermediate Product N-isopropyl piperazin-2-one Intermediate->Product Hydride attack ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Product Protonation Protonation (Acid Catalyst) Reduction Reduction

Caption: General mechanism of the reductive amination of piperazin-2-one with acetone.

Frequently Asked Questions (FAQs)

Q1: What is the best reducing agent for this reaction?

A1: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is often the preferred reducing agent for this transformation.[4][5] Its mild nature allows for a one-pot reaction where it selectively reduces the iminium ion intermediate much faster than it reduces the starting ketone (acetone).[5] This minimizes the formation of isopropanol as a side product. Sodium cyanoborohydride (NaBH₃CN) is another option, but it is more toxic and can generate hazardous cyanide byproducts during workup.[4] Sodium borohydride (NaBH₄) can also be used, but it is a stronger reducing agent and may reduce the acetone if the iminium ion has not formed in sufficient concentration, leading to lower yields of the desired product.[6]

Q2: Why is my reaction not going to completion?

A2: Several factors can lead to an incomplete reaction:

  • Insufficient imine/iminium ion formation: The equilibrium between the piperazin-2-one/acetone and the iminium ion intermediate can be unfavorable.[2] The presence of a mild acid catalyst, such as acetic acid, can promote the formation of this intermediate.[7] However, the pH should be carefully controlled, as highly acidic conditions will protonate the amine, rendering it non-nucleophilic.[6]

  • Water content: The formation of the enamine/iminium intermediate generates water.[2] While not always necessary, performing the reaction under anhydrous conditions using dry solvents can help drive the equilibrium towards the intermediate.

  • Steric hindrance: Although less of a concern with acetone, sterically hindered ketones or amines can slow down the reaction.

  • Reagent quality: Ensure that the reducing agent has not degraded due to improper storage. STAB, for instance, is sensitive to moisture.[8]

Q3: I am observing significant side product formation. What could they be and how can I avoid them?

A3: Common side products include:

  • Isopropanol: This results from the reduction of acetone by the hydride reagent. Using a milder reducing agent like STAB can minimize this.[5]

  • Over-alkylation: While piperazin-2-one is a secondary amine and less prone to over-alkylation than primary amines, it's a possibility to consider if harsh conditions are used.[6]

  • Unreacted starting materials: This points to an incomplete reaction (see Q2).

To minimize side products, consider a two-step procedure where you first allow the imine/iminium ion to form before adding the reducing agent.[6] This can be monitored by techniques like TLC or LC-MS.

Q4: The final product is a viscous oil instead of a solid, and my NMR shows broad peaks. What is the issue?

A4: This is a common issue often related to product purity.[9] The viscous nature could be due to residual solvent or impurities. Broad NMR peaks can indicate the presence of multiple conformations, aggregation, or residual acidic/basic impurities. A thorough workup is crucial. Washing the organic layer with a mild base like saturated sodium bicarbonate solution can help remove acidic byproducts from the reducing agent (e.g., acetic acid from STAB).[9] Purification via column chromatography or crystallization may be necessary to obtain a pure, solid product.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the reductive amination of piperazin-2-one with acetone.

Troubleshooting_Workflow Start Problem Identification IncompleteReaction Low Conversion Incomplete Reaction Start->IncompleteReaction SideProducts Significant Side Products Start->SideProducts PurificationIssues Product is an Oil Broad NMR Peaks Start->PurificationIssues CheckReagents Verify Reagent Quality & Stoichiometry IncompleteReaction->CheckReagents OptimizeConditions Optimize Reaction Conditions IncompleteReaction->OptimizeConditions SideProducts->OptimizeConditions ModifyProcedure Modify Reaction Procedure SideProducts->ModifyProcedure ImproveWorkup Improve Workup & Purification PurificationIssues->ImproveWorkup ReagentSolutions • Use fresh, dry reagents • Check stoichiometry (slight excess of acetone and reducing agent is common) CheckReagents->ReagentSolutions ConditionSolutions • Add catalytic acetic acid • Use anhydrous solvent (e.g., DCE, THF) • Increase reaction time or temperature moderately OptimizeConditions->ConditionSolutions ProcedureSolutions • Pre-form iminium ion before adding reducing agent • Slower addition of reducing agent ModifyProcedure->ProcedureSolutions WorkupSolutions • Thorough aqueous wash (e.g., NaHCO₃) • Column chromatography • Crystallization/salt formation ImproveWorkup->WorkupSolutions

Caption: A troubleshooting workflow for the reductive amination of piperazin-2-one.

Detailed Troubleshooting Steps
Problem Potential Cause Recommended Solution & Rationale
Low or No Product Formation 1. Inactive reducing agent.• Use a fresh bottle of sodium triacetoxyborohydride. STAB is hygroscopic and can degrade upon exposure to moisture.[8]
2. Poor iminium ion formation.• Add 1-2 equivalents of acetic acid to catalyze iminium ion formation.[7] The reaction is often faster in the presence of a mild acid.
• Ensure anhydrous conditions by using dry solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[4][7] Water is a byproduct of iminium formation and its presence can inhibit the reaction.[2]
3. Incorrect pH.• While acid catalysis is beneficial, a pH that is too low (<4) will protonate the piperazin-2-one, making it non-nucleophilic.[6] Use of a weak acid like acetic acid is generally sufficient without strong pH adjustment.
Significant Formation of Isopropanol 1. Ketone reduction is competing with iminium reduction.• Use a milder reducing agent like STAB, which is more selective for the iminium ion over the ketone.[5]
• Consider a two-step approach: stir the piperazin-2-one and acetone (with catalytic acid) for 30-60 minutes to allow for iminium ion formation before adding the reducing agent.[3] This increases the concentration of the species to be reduced.
Product is an Oily Residue with Impurities 1. Incomplete reaction or presence of side products.• Monitor the reaction by TLC or LC-MS to ensure all starting material is consumed.[3]
2. Inadequate workup.• After quenching the reaction, wash the organic layer with saturated aqueous NaHCO₃ solution to remove any remaining acetic acid or boron-containing byproducts.[3] Follow with a brine wash.
3. Residual solvent.• Ensure complete removal of the solvent under reduced pressure. High-vacuum drying may be necessary.
Broad NMR Peaks in the Final Product 1. Presence of acidic or basic impurities.• A thorough workup as described above is critical. Residual acid or base can cause peak broadening.
2. Product is not crystalline.• Purify the product using silica gel column chromatography.
• Attempt to form a salt (e.g., hydrochloride or acetate) to induce crystallization, which often results in a purer product with sharper NMR signals.[9][10]

Experimental Protocol: Synthesis of N-isopropyl piperazin-2-one

This protocol is a general guideline and may require optimization based on your specific experimental setup and scale.

Materials:

  • Piperazin-2-one

  • Acetone (anhydrous)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE, anhydrous)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add piperazin-2-one (1.0 eq). Dissolve it in anhydrous DCE (concentration typically 0.1-0.5 M).

  • Addition of Reagents: Add acetone (1.2-1.5 eq) and glacial acetic acid (1.1 eq) to the solution. Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium intermediate.

  • Reduction: In one portion, add sodium triacetoxyborohydride (1.2-1.5 eq) to the reaction mixture. The addition may be slightly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).[3]

  • Workup:

    • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • If necessary, purify the crude product by silica gel column chromatography (a typical eluent system would be a gradient of methanol in dichloromethane).

    • Alternatively, crystallization from a suitable solvent system or salt formation can be employed for purification.

References

  • Chemistry LibreTexts. (2023). Reductive Amination. [Link]

  • Wikipedia. (2023). Reductive amination. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. [Link]

  • Reddit user discussion on r/OrganicChemistry. (2023). Reductive amination NaB(AcO)3. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Orru, R. V. A., et al. (2014). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 19(9), 13935-13955. [Link]

  • Reddit user discussion on r/OrganicChemistry. (2024). Reductive amination of piperazine. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]

  • Google Patents. (1959).

Sources

Validation & Comparative

1H NMR Spectrum Analysis of 4-Isopropylpiperazin-2-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Isopropylpiperazin-2-one is a critical pharmacophore in medicinal chemistry, often serving as a constrained peptidomimetic scaffold in kinase inhibitors and GPCR ligands. Its structural characterization is frequently complicated by the conformational flexibility of the piperazinone ring and the solvent-dependent behavior of the lactam amide proton.

This guide provides a definitive technical analysis of the 1H NMR spectrum of 4-isopropylpiperazin-2-one. Unlike generic spectral lists, this document compares the performance of CDCl₃ vs. DMSO-d₆ solvent systems to optimize signal resolution and validates the structural assignment against common analogs (e.g., 4-methylpiperazin-2-one).

Part 1: Structural Context & Experimental Design

Molecular Architecture

The molecule consists of a 6-membered lactam ring (piperazin-2-one) substituted at the N4 position with an isopropyl group. The asymmetry introduced by the carbonyl group at C2 renders the ring protons magnetically non-equivalent, creating distinct spin systems.

G Figure 1: Magnetic Environment Connectivity of 4-Isopropylpiperazin-2-one C2 C2=O C3 C3 (α-CO) C2->C3 N4 N4 (Tertiary) C3->N4 C5 C5 (α-N) N4->C5 Iso iPr Group N4->Iso Substituent C6 C6 (α-NH) C5->C6 N1 N1-H (Amide) C6->N1 N1->C2

Experimental Protocol

To ensure reproducibility and accurate integration (qNMR), the following acquisition parameters are recommended.

  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Relaxation Delay (D1): ≥ 5.0 seconds (Essential for accurate integration of the slow-relaxing amide proton).

  • Pulse Angle: 30° or 90°.

  • Scans (NS): 16–32 (Sufficient for S/N > 100:1).

  • Temperature: 298 K (25°C).

Part 2: Detailed Spectral Assignment

The spectrum is characterized by three distinct zones: the Aliphatic Region (Isopropyl methyls), the Ring Region (Methylene protons), and the Downfield Region (Amide NH).

Assignment Table (CDCl₃ vs. DMSO-d₆)
PositionProton TypeMultiplicityShift δ (ppm) in CDCl₃Shift δ (ppm) in DMSO-d₆Coupling (J)Mechanistic Insight
Iso-CH₃ MethylsDoublet (d)1.05 – 1.08 0.98 – 1.02 J ≈ 6.6 HzHigh field due to shielding; diagnostic doublet.
Iso-CH MethineSeptet (sep)2.70 – 2.85 2.65 – 2.75 J ≈ 6.6 HzDeshielded by N4; overlaps with ring protons in CDCl₃.
H-5 Ring CH₂Triplet (t)*2.62 – 2.68 2.55 – 2.65 J ≈ 5.5 HzAdjacent to amine (N4); typically the most upfield ring signal.
H-3 Ring CH₂Singlet (s)3.15 – 3.25 2.95 – 3.05 N/AIsolated spin system (usually); α-carbonyl position deshields it.
H-6 Ring CH₂Multiplet/dt3.30 – 3.40 3.15 – 3.25 J ≈ 5.5 HzAdjacent to Amide NH; shows vicinal coupling to NH in DMSO.
NH AmideBroad Singlet6.00 – 6.50 7.50 – 7.80 N/ACritical Variable: H-bonding in DMSO shifts this downfield and sharpens the peak.

*Note: H-5 and H-6 often appear as triplets but are technically AA'XX' systems due to ring puckering. In low-field instruments (<400 MHz), they resemble triplets.

Part 3: Comparative Analysis

Solvent System Comparison: CDCl₃ vs. DMSO-d₆

Choosing the correct solvent is not just about solubility; it dictates the visibility of the pharmacophore's key features.

  • CDCl₃ (Chloroform-d):

    • Pros: Sharp resolution of the isopropyl doublet; distinct separation of the H-3 singlet.

    • Cons: The Amide NH is often broad, exchange-broadened, or invisible due to quadrupole broadening from the adjacent Nitrogen-14.

    • Verdict: Best for confirming the alkyl substituent and purity checks.

  • DMSO-d₆ (Dimethyl Sulfoxide-d₆):

    • Pros: The Amide NH appears as a sharp, quantifiable triplet (due to coupling with H-6) or broad singlet at ~7.6 ppm. This confirms the lactam structure.

    • Cons: The water peak (~3.33 ppm) often overlaps with the H-3 or H-6 ring signals, complicating integration.

    • Verdict: Essential for confirming the presence of the lactam ring and for peptide coupling studies.

Structural Benchmarking: Isopropyl vs. Methyl Analog

Comparing 4-isopropylpiperazin-2-one with 4-methylpiperazin-2-one highlights the "Fingerprint" of the isopropyl group.

Feature4-Isopropyl Derivative4-Methyl DerivativeDiagnostic Value
N-Substituent Septet (1H) + Doublet (6H) Singlet (3H) The septet at ~2.7 ppm is the definitive confirmation of the isopropyl group.
Steric Effect H-3 and H-5 shifts are slightly upfield (0.05 ppm) due to steric shielding.Shifts are slightly downfield.Isopropyl bulk influences the ring puckering preference (chair vs. twist-boat).

Part 4: Troubleshooting & Impurities

During synthesis (typically reductive amination of piperazin-2-one with acetone), specific impurities are common.

  • Residual Acetone: Look for a singlet at 2.17 ppm (CDCl₃).[1] This is the precursor for the isopropyl group.

  • Over-alkylation: If a quaternary ammonium species forms, the isopropyl methine shifts significantly downfield (>3.5 ppm).

  • Ring Opening: Disappearance of the H-3 singlet and appearance of complex ethylenediamine multiplets indicates hydrolysis of the lactam.

Decision Workflow for Spectral Validation

Workflow Figure 2: Spectral Validation Decision Tree Start Start: Acquire 1H NMR SolventCDCl3 Solvent: CDCl3 Start->SolventCDCl3 SolventDMSO Solvent: DMSO-d6 Start->SolventDMSO CheckNH Is Amide NH Visible? NH_Yes Yes (>6.0 ppm) Confirm Lactam CheckNH->NH_Yes DMSO NH_No No / Broad CheckNH->NH_No CDCl3 SolventCDCl3->CheckNH SolventDMSO->CheckNH CheckIso Check Isopropyl Signals (d ~1.0, sep ~2.7) NH_Yes->CheckIso NH_No->CheckIso Iso_Present Signals Present: Product Confirmed CheckIso->Iso_Present Iso_Missing Singlet at 2.17? (Residual Acetone) CheckIso->Iso_Missing

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Beshore, D. C., & Dinsmore, C. J. (2002).[2] Preparation of substituted piperazinones via tandem reductive amination-(N,N'-acyl transfer)-cyclization.[2] Organic Letters, 4(7), 1201-1204.[2] Link

  • Wodtke, R., et al. (2018).[3] NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8, 40921-40933. Link

  • Abraham, R. J., et al. (2006).[4] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491-509.[4] Link

Sources

A Technical Guide to the 13C NMR Chemical Shifts of 4-Isopropylpiperazin-2-one: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the precise structural elucidation of novel heterocyclic compounds is paramount. Among the array of analytical techniques available, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-destructive tool for mapping the carbon skeleton of a molecule. This guide provides an in-depth analysis of the 13C NMR chemical shifts for 4-isopropylpiperazin-2-one, a substituted piperazinone of interest in pharmaceutical research. In the absence of a directly published experimental spectrum for this specific molecule, this guide leverages predictive methodologies and comparative data from structurally analogous compounds to offer a robust interpretation of its expected 13C NMR spectrum.

Understanding the 13C NMR Landscape of Heterocycles

The chemical shift (δ) in 13C NMR spectroscopy is highly sensitive to the electronic environment of each carbon atom.[1] Factors such as hybridization, the electronegativity of neighboring atoms, and steric effects all contribute to the resonance frequency of a given carbon nucleus. For a molecule like 4-isopropylpiperazin-2-one, we can anticipate distinct chemical shift regions for the carbonyl carbon, the methylene carbons within the piperazinone ring, and the carbons of the N-isopropyl substituent.

Predicted 13C NMR Chemical Shifts for 4-Isopropylpiperazin-2-one

Based on established chemical shift trends and data from related structures, a predicted 13C NMR spectrum for 4-isopropylpiperazin-2-one in a common NMR solvent such as deuterochloroform (CDCl₃) is presented below. The numbering convention used for the carbon atoms is illustrated in the accompanying molecular structure diagram.

Caption: Molecular structure of 4-isopropylpiperazin-2-one with carbon numbering for NMR assignment.

Table 1: Predicted 13C NMR Chemical Shifts for 4-Isopropylpiperazin-2-one

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C2 (C=O)165 - 175The carbonyl carbon of an amide typically resonates in this downfield region due to the deshielding effect of the double-bonded oxygen and adjacent nitrogen.[2]
C345 - 55This methylene carbon is adjacent to the amide carbonyl and the N-isopropyl group, placing it in a moderately deshielded environment.
C540 - 50This methylene carbon is adjacent to two nitrogen atoms, leading to a chemical shift in the typical range for amines.
C640 - 50Similar to C5, this methylene carbon is adjacent to the secondary amine nitrogen.
C7 (CH)50 - 60The methine carbon of the isopropyl group is directly attached to a nitrogen atom, causing a significant downfield shift.
C8, C9 (CH₃)18 - 25The two methyl carbons of the isopropyl group are in an aliphatic environment and are expected to be shielded, appearing at higher field.

Comparative Analysis with Structurally Related Compounds

To substantiate these predictions, a comparison with experimental data from analogous compounds is essential.

The Piperazinone Ring System
The N-Isopropyl Group

The influence of an N-isopropyl group on the chemical shifts of a heterocyclic ring is well-documented. The methine carbon (C7) directly attached to the nitrogen is significantly deshielded and is expected to appear in the 50-60 ppm range. The terminal methyl carbons (C8 and C9) are typically found in the more shielded region of 18-25 ppm. For example, in N-isopropyl-N-(n-propyl)-amine, the isopropyl methine carbon resonates at a specific value that can be used as a reference point.

Experimental Protocol for 13C NMR Acquisition

For researchers aiming to acquire an experimental spectrum of 4-isopropylpiperazin-2-one, the following protocol is recommended as a starting point.

G cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Acquisition cluster_processing Data Processing dissolve Dissolve 5-10 mg of sample solvent in ~0.7 mL of CDCl₃ dissolve->solvent vortex Vortex to ensure homogeneity solvent->vortex instrument 500 MHz NMR Spectrometer vortex->instrument temp Set temperature to 298 K instrument->temp acquire Acquire 13C spectrum temp->acquire params Standard acquisition parameters: - Pulse program: zgpg30 - Number of scans: 1024 - Relaxation delay: 2s acquire->params ft Fourier Transform params->ft phase Phase correction ft->phase baseline Baseline correction phase->baseline reference Reference to TMS (0 ppm) baseline->reference

Caption: Recommended workflow for acquiring a 13C NMR spectrum of 4-isopropylpiperazin-2-one.

Causality in Experimental Choices:

  • Solvent Selection: CDCl₃ is a common choice for many organic molecules due to its good dissolving power and the single, well-characterized solvent peak at ~77 ppm. However, if solubility is an issue, other solvents like DMSO-d₆ or Methanol-d₄ could be employed, though this will affect the chemical shifts.

  • Concentration: A concentration of 5-10 mg in 0.7 mL is a standard starting point to obtain a good signal-to-noise ratio in a reasonable amount of time.

  • Number of Scans: 13C NMR is an insensitive technique due to the low natural abundance of the 13C isotope. A higher number of scans (e.g., 1024) is often necessary to achieve an adequate signal-to-noise ratio.

  • Relaxation Delay: A 2-second relaxation delay is a reasonable starting point to allow for sufficient relaxation of the carbon nuclei between pulses, which is important for quantitative accuracy, although for simple identification, a shorter delay can be used to save time.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the 13C NMR chemical shifts for 4-isopropylpiperazin-2-one. By leveraging data from structurally similar compounds and established principles of NMR spectroscopy, we have proposed a set of expected chemical shifts and a robust experimental protocol for their verification. This information serves as a valuable resource for researchers in the fields of medicinal chemistry and drug development, aiding in the structural confirmation and characterization of this and related piperazinone derivatives. The provided workflow and comparative data offer a solid foundation for the empirical investigation of this compound class.

References

  • Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • SpectraBase. (n.d.). N-Isopropyl-N-(N-propyl)-amine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR spectra of... [Download Scientific Diagram]. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-Isopropylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of 4-Isopropylpiperazin-2-one. As a nitrogen-containing heterocyclic compound, it requires careful handling and adherence to specific disposal protocols to ensure personnel safety and environmental protection. This document synthesizes data from analogous chemical structures and established regulatory standards to provide a robust operational plan for researchers, scientists, and drug development professionals.

Core Principle: Hazard-Informed Waste Management

The fundamental principle of chemical disposal is a thorough understanding of the substance's potential hazards. While a specific Safety Data Sheet (SDS) for 4-Isopropylpiperazin-2-one is not widely available, a reliable hazard profile can be constructed by examining structurally similar compounds, such as 1-Isopropylpiperazine and other piperazine derivatives.

Based on this comparative analysis, 4-Isopropylpiperazin-2-one should be handled as a hazardous substance with the potential for:

  • Skin and Eye Irritation/Corrosion: Piperazine and its derivatives are known to cause skin irritation and serious eye damage.[1][2] Contact can lead to burns.[3]

  • Toxicity: Analogous compounds are classified as toxic in contact with skin and may cause respiratory irritation.[2][4]

  • Sensitization: Piperazine may cause allergic skin reactions or asthma-like symptoms upon inhalation.[1]

Given these potential hazards, all waste containing 4-Isopropylpiperazin-2-one must be treated as hazardous waste. Under no circumstances should this chemical be disposed of via the sanitary sewer system.[5][6] The U.S. Environmental Protection Agency (EPA) explicitly prohibits the sewering of hazardous waste pharmaceuticals, a category under which this compound would fall in a research and development context.[6]

Hazard Summary of Analogous Compounds
Hazard StatementDescriptionGHS CodeSource Compound(s)
Flammable Liquid and VapourThe substance may ignite when exposed to a heat source.H2261-Isopropylpiperazine
Toxic in contact with skinCan cause toxicity if absorbed through the skin.H3111-Isopropylpiperazine
Causes severe skin burns and eye damageContact can cause serious, irreversible damage.H314Piperazine
Causes skin irritationContact may cause redness, itching, or inflammation.H3151-Isopropylpiperazine, (2S)-2-Isopropylpiperazine, N1-BOC protected
Causes serious eye irritationContact may cause pain, tearing, or blurred vision.H3191-Isopropylpiperazine, (2S)-2-Isopropylpiperazine, N1-BOC protected
May cause respiratory irritationInhalation of dust or vapors can irritate the respiratory tract.H3351-Isopropylpiperazine, (2S)-2-Isopropylpiperazine, N1-BOC protected

This table synthesizes GHS hazard data from SDS of structurally related piperazine compounds to provide an inferred hazard profile.[2][4]

On-Site Waste Management: Segregation, Containment, and Labeling

Proper disposal begins with meticulous on-site management. The causality behind these steps is to prevent accidental chemical reactions, ensure regulatory compliance, and facilitate safe transportation and final disposal.

Step-by-Step On-Site Protocol
  • Waste Segregation:

    • Immediately segregate waste containing 4-Isopropylpiperazin-2-one from all other waste streams.

    • Maintain separate waste containers for solid and liquid forms of the chemical. Do not mix solid and liquid waste.[5]

    • Avoid mixing with incompatible materials, particularly strong oxidizing agents, which can react violently with piperazine derivatives.[3]

  • Container Selection:

    • Use only approved hazardous waste containers that are chemically compatible with 4-Isopropylpiperazin-2-one. High-density polyethylene (HDPE) or glass containers are typically appropriate.

    • Ensure containers have secure, tight-fitting lids to prevent leaks or the release of vapors. Keep containers closed when not actively adding waste.[5]

    • For liquid waste, leave sufficient headspace (at least 10%) in the container to allow for vapor expansion.[5]

  • Labeling:

    • Label every waste container clearly and immediately upon the first addition of waste.

    • The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "4-Isopropylpiperazin-2-one." Do not use abbreviations or chemical formulas.[5]

      • A clear indication of the hazards (e.g., "Corrosive," "Toxic").

      • The date on which waste was first added to the container (accumulation start date).

Disposal Pathway: Incineration via Licensed Contractor

The only acceptable and compliant disposal method for 4-Isopropylpiperazin-2-one is through a licensed and approved hazardous waste disposal company.[7][8]

Causality: These specialized contractors operate facilities with high-temperature incinerators designed to completely destroy organic compounds, preventing their release into the environment.[9] This method ensures that the chemical's hazardous properties are neutralized. Federal and state regulations strictly govern the transportation and disposal of such waste.[3]

Workflow for Final Disposal

G cluster_Onsite On-Site Management cluster_Offsite Off-Site Disposal Waste Waste Generated: 4-Isopropylpiperazin-2-one Segregate Segregate Waste (Solid vs. Liquid) Waste->Segregate Container Select & Fill Compatible Waste Container Segregate->Container Label Label Container Correctly 'Hazardous Waste' Container->Label Store Store in Designated Secondary Containment Area Label->Store Contact Contact Licensed Hazardous Waste Disposal Contractor Store->Contact Manifest Prepare Waste Manifest & Documentation Contact->Manifest Pickup Schedule Waste Pickup Manifest->Pickup Disposal Transport & Incineration by Contractor Pickup->Disposal

Caption: Workflow for the compliant disposal of 4-Isopropylpiperazin-2-one waste.

Emergency Procedures: Spill Management

Accidental spills must be managed immediately and safely. The appropriate response depends on the scale of the spill.

Protocol for Minor Spills (in a ventilated area, e.g., chemical fume hood)
  • Alert Personnel: Notify colleagues in the immediate area.

  • Don Personal Protective Equipment (PPE): At a minimum, this includes a lab coat, safety goggles, and chemical-resistant gloves.

  • Containment: Cover the spill with an inert absorbent material such as vermiculite, sand, or dry earth.[3] Do not use combustible materials like paper towels.

  • Collection: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Disposal: Label the waste container and manage it for disposal as described in Section 3.

Protocol for Major Spills (outside of a containment area)
  • Evacuate: Immediately evacuate the area. Alert all personnel and move upwind.[3]

  • Isolate: Close doors to the affected area to prevent vapors from spreading.

  • Call for Help: Contact your institution's Environmental Health & Safety (EHS) office or emergency response team immediately. Provide them with the location and nature of the hazard.[3]

  • Restrict Access: Prevent personnel from entering the spill area until emergency responders have cleared it.

  • Follow Instructions: Allow the trained emergency response team, equipped with appropriate PPE including respiratory protection, to manage the cleanup.[3]

References

  • Fisher Scientific. (2012). Safety Data Sheet: 1-(4-Hydroxyphenyl)piperazine. Link (Note: A direct deep link is unavailable; search for CAS No. 56621-48-8 on the Fisher Scientific SDS portal).

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-(2-hydroxyethyl)piperazin-1-ylethanesulphonic acid. Link (Note: A direct deep link is unavailable; search for the product on the Carl ROTH website).

  • Santa Cruz Biotechnology, Inc. (n.d.). Material Safety Data Sheet: Piperazine. Link

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-(2-hydroxyethyl)piperazin-1-ylethanesulphonic acid. Link (Note: A direct deep link is unavailable; search for the product on the Carl ROTH website).

  • Fisher Scientific. (2018). Safety Data Sheet: Piperazine. Link (Note: A direct deep link is unavailable; search for CAS No. 110-85-0 on the Fisher Scientific SDS portal).

  • Fisher Scientific. (2024). Safety Data Sheet: 1-Isopropylpiperazine. Link (Note: A direct deep link is unavailable; search for CAS No. 4318-42-7 on the Fisher Scientific SDS portal).

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-(2-hydroxyethyl)piperazin-1-ylethanesulphonic acid. Link (Note: A direct deep link is unavailable; search for the product on the Carl ROTH website).

  • New Jersey Department of Health. (n.d.). Hazard Summary: Piperazine. Link

  • Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Link (Note: A direct deep link is unavailable; search for the product on the Carl ROTH website).

  • Tulane University Office of Environmental Health and Safety. (2023). FACT SHEET: Hazardous Waste Disposal. Link

  • Central Drug House (P) Ltd. (n.d.). 1-ISO PROPYL PIPERAZINE CAS NO 4318-42-7 MATERIAL SAFETY DATA SHEET. Link

  • ChemScene. (n.d.). 1-Isopropyl-4-(piperidin-4-yl)piperazine. Link

  • Campanati, M., et al. (2000). Environment-friendly synthesis of nitrogen-containing heterocyclic compounds.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17750439, (2S)-2-Isopropylpiperazine, N1-BOC protected. Link

  • Royal Society of Chemistry. (2023). Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ benzyne cycloaddition. RSC Publishing.
  • National Center for Biotechnology Information. (n.d.). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. PubMed Central.
  • Occupational Safety and Health Administration. (n.d.). PIPERAZINE DIHYDROCHLORIDE. Link

  • National Center for Biotechnology Information. (2022). Synthesis and Applications of Nitrogen-Containing Heterocycles as Antiviral Agents. PubMed Central.
  • Occupational Safety and Health Administration. (2023). ISOPROPYL ALCOHOL (2-PROPANOL). Link

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77392, N-Isopropylbutyrolactam. Link

  • National Center for Biotechnology Information. (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PubMed Central.
  • U.S. Environmental Protection Agency. (n.d.). Quick Start Guide: Management of Hazardous Waste Pharmaceuticals. Link

  • MDPI. (n.d.). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. Molecules.
  • National Center for Biotechnology Information. (n.d.). Long-term inhalation toxicity of N-vinylpyrrolidone-2 vapours.
  • American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Link

  • U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Link

  • K&L Gates. (2019). EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals Rule. Link

  • Centers for Disease Control and Prevention. (n.d.). OSHA Respirator Requirements for Selected Chemicals. Link

  • Walchem. (2024). Chemical Compatibility Chart. Link

  • University of California, San Francisco. (n.d.). Biohazardous Waste. Environment, Health & Safety.
  • Alston & Bird. (2018). Environment, Land Use & Natural Resources and Food, Drug & Device/FDA Advisory: EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals. Link

  • ResearchGate. (2025). Nitrogen-Containing Heterocycles in Agrochemicals.
  • Santa Cruz Biotechnology, Inc. (n.d.). (4-Isopropyl-piperazin-1-yl)-acetic acid hydrochloride. Link

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.